Product packaging for 2-Aminobenzimidazole(Cat. No.:CAS No. 934-32-7)

2-Aminobenzimidazole

カタログ番号: B160234
CAS番号: 934-32-7
分子量: 133.15 g/mol
InChIキー: JWYUFVNJZUSCSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Plates (in water);  white powder. (NTP, 1992)
2-aminobenzimidazole is a member of the class of benzimidazoles that is benzimidazole in which the hydrogen at position 2 is replaced by an amino group. It has a role as a marine xenobiotic metabolite.
This compound has been reported in Euglena gracilis with data available.
structure in first source
metabolite of benomyl;  RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B160234 2-Aminobenzimidazole CAS No. 934-32-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1H-benzimidazol-2-amine
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InChI

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
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InChI Key

JWYUFVNJZUSCSM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N
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Molecular Formula

C7H7N3
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DSSTOX Substance ID

DTXSID1024465
Record name 2-Aminobenzimidazole
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Molecular Weight

133.15 g/mol
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Physical Description

Plates (in water); white powder. (NTP, 1992)
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Solubility

>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

934-32-7
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Melting Point

435 °F (NTP, 1992)
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Foundational & Exploratory

Synthesis and Characterization of 2-Aminobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzimidazole (B67599) is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of a common and effective method for the synthesis of this compound, along with a comprehensive protocol for its characterization using modern analytical techniques. Detailed experimental procedures, tabulated quantitative data, and visual representations of the synthesis and characterization workflows are presented to facilitate its practical application in a research and development setting.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the cyclization of o-phenylenediamine (B120857) with a cyanogen (B1215507) source. One of the well-established methods involves the reaction with cyanogen bromide. An alternative and often preferred method, due to the hazardous nature of cyanogen bromide, is the reaction with cyanamide (B42294) in the presence of a protonic acid. This guide will focus on the latter, providing a detailed protocol.

Synthesis Pathway

The synthesis proceeds via the reaction of o-phenylenediamine with cyanamide, which upon protonation and subsequent intramolecular cyclization, forms the this compound ring system.

synthesis_pathway OPD o-Phenylenediamine Intermediate Protonated Intermediate OPD->Intermediate Cyanamide Cyanamide Cyanamide->Intermediate ProtonicAcid Protonic Acid (e.g., HCl) ProtonicAcid->Intermediate + H+ Product This compound Intermediate->Product Intramolecular Cyclization

Synthesis pathway of this compound.
Experimental Protocol: Synthesis from o-Phenylenediamine and Cyanamide

This protocol is adapted from established literature procedures for the synthesis of this compound.[1][2]

Materials:

  • o-Phenylenediamine

  • Cyanamide (50% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol

  • Activated Charcoal

  • Distilled Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Melting point apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in distilled water (100 mL).

  • To this solution, add concentrated hydrochloric acid dropwise until the o-phenylenediamine is completely dissolved and the solution is acidic.

  • Slowly add a 50% aqueous solution of cyanamide (8.4 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until a pH of 7-8 is reached. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold distilled water.

  • For purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated charcoal to decolorize the solution, and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Determine the melting point and yield of the purified this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular FormulaC₇H₇N₃[3][4]
Molecular Weight133.15 g/mol [3]
AppearanceLight yellow to cream or beige powder or flakes
Melting Point226-230 °C
Boiling Point368.9 ± 25.0 °C at 760 mmHg
Density1.4 ± 0.1 g/cm³
SolubilitySlightly soluble in water
pKa11.41 ± 0.10 (Predicted)

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the standard analytical techniques employed for this purpose.

Characterization Workflow

The general workflow for the characterization of the synthesized product involves a series of spectroscopic and analytical techniques to confirm its structure and purity.

characterization_workflow Start Synthesized Product MP Melting Point Analysis Start->MP FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC) MP->Purity Final Confirmed Structure and Purity FTIR->Final NMR->Final MS->Final Purity->Final

Experimental workflow for the characterization of this compound.
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on literature values.

3.2.1. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference(s)
3480 - 3300N-H stretching (amine and imidazole)
~3050Aromatic C-H stretching
1640 - 1610N-H bending (scissoring)
1580 - 1450C=C and C=N stretching (aromatic ring)

3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
~10.9singlet1HImidazole N-H
7.12doublet2HAromatic C-H (H4, H7)
6.86doublet2HAromatic C-H (H5, H6)
6.26broad singlet2HAmine (-NH₂)

3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentReference(s)
~155C2 (imidazole ring)
~138C3a, C7a (bridgehead)
~120C5, C6 (aromatic)
~113C4, C7 (aromatic)

3.2.4. Mass Spectrometry

m/zAssignmentReference(s)
133.06[M]⁺ (Exact Mass)
134.07[M+H]⁺
Experimental Protocols for Characterization

3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks corresponding to the functional groups present in this compound.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure of this compound.

3.3.3. Mass Spectrometry (MS)

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum to determine the molecular weight of the compound and compare it with the theoretical mass of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a crucial building block in drug discovery and development. The detailed protocols, tabulated data, and visual workflows are intended to serve as a valuable resource for researchers in the field of medicinal and organic chemistry. Adherence to these methodologies will ensure the reliable and reproducible synthesis and characterization of this important heterocyclic compound.

References

The Multifaceted Biological Activities of 2-Aminobenzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole (B67599) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the ongoing research and development of novel therapeutics based on this versatile chemical core.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in tumorigenesis and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, with data presented as IC50 values (the half-maximal inhibitory concentration).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Breast Cancer Cells-[1]
1,2,3-triazolyl linked 2-aryl benzimidazole (B57391) (10c)Non-small cell lung cancer (A549)0.05[1]
1,2,3-triazolyl linked 2-aryl benzimidazole (11f)Non-small cell lung cancer (A549)0.07[1]
MS-247Various cancer cell lines-[1]
2-aminobenzothiazole derivative 13HCT1166.43 ± 0.72[2]
2-aminobenzothiazole derivative 13A5499.62 ± 1.14
2-aminobenzothiazole derivative 13A3758.07 ± 1.36
2-aminobenzothiazole derivative 13Normal PBMCs>300
2-aminobenzothiazole derivative 24C6 rat glioma4.63 ± 0.85
2-aminobenzothiazole derivative 24A549 human lung adenocarcinoma39.33 ± 4.04
2-aminobenzothiazole derivative 14-18PC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66
2-aminobenzothiazole derivative 54MCF-7-
Benzimidazole 4MCF-78.86 ± 1.10 µg/mL
Benzimidazole 2HCT-11616.18 ± 3.85 µg/mL
Benzimidazole 1HCT-11628.54 ± 2.91 µg/mL
Benzimidazole 4HCT-11624.08 ± 0.31 µg/mL
Benzimidazole 1MCF-731.21 ± 4.49 µg/mL
Benzimidazole 2MCF-729.29 ± 6.39 µg/mL
Mechanisms of Anticancer Action & Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis. A key mechanism involves the inhibition of various protein kinases that are dysregulated in cancer.

One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively suppress the formation of new blood vessels that are essential for tumor growth and metastasis. Furthermore, some derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), both of which are crucial for cancer cell proliferation and survival. The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis.

anticancer_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_effects Cellular Response This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 inhibition EGFR EGFR This compound->EGFR inhibition PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation

Caption: Inhibition of VEGFR-2 and EGFR signaling by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add this compound derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. This compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Lead 2-ABI adjuvantKlebsiella pneumoniae 2146 (with clarithromycin)2 (at 30 µM adjuvant)
Lead 2-ABI adjuvantAcinetobacter baumannii 5075 (with clarithromycin)2 (at 5 µM adjuvant)
2-ABI derivative 2Mycobacterium smegmatisMIC of 120-200 µM
2-ABI derivative 25Mycobacterium smegmatisMIC of 100 µM
Various 2-ABI derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Comparable to ciprofloxacin
Various 2-ABI derivativesFungal strainsEquivalent or greater potency than amphotericin B
Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound derivatives are multifaceted. Some derivatives exhibit direct bactericidal or fungicidal activity, while others act as adjuvants, potentiating the efficacy of existing antibiotics against resistant bacteria. A notable mechanism is the inhibition of biofilm formation, a key virulence factor in many chronic infections. For Gram-negative bacteria, some derivatives are thought to interact with lipopolysaccharide (LPS) in the outer membrane, increasing its permeability to other antibiotics.

antimicrobial_mechanism cluster_bacterium Bacterium cluster_antibiotic Conventional Antibiotic This compound This compound Biofilm Biofilm Formation This compound->Biofilm inhibition OuterMembrane Outer Membrane (LPS) This compound->OuterMembrane disruption Antibiotic Antibiotic OuterMembrane->Antibiotic increased permeability

Caption: Antimicrobial mechanisms of this compound derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from one well to the next.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, except for the sterility control well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

mic_workflow start Start prepare_plate Prepare 96-well plate with broth start->prepare_plate serial_dilution Perform serial dilution of compound prepare_plate->serial_dilution inoculate Inoculate with microorganism serial_dilution->inoculate incubate Incubate 18-24h inoculate->incubate read_results Observe for growth inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of great interest. This compound derivatives have shown potent anti-inflammatory properties in both in vitro and in vivo models.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against cyclooxygenase (COX) enzymes.

Compound/DerivativeEnzymeIC50 (µM)Reference
B2-Lower than ibuprofen
B4-Lower than ibuprofen
B7-Lower than ibuprofen
B8-Lower than ibuprofen
BIZ-4COX-1 & COX-2<1mM
This compound derivativeBradykinin B1 receptor0.0003
2-substituted N-benzyl benzimidazoleBradykinin B1 receptor0.015
Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This includes the inhibition of enzymes like cyclooxygenase-1 (COX-1) and COX-2, which are involved in the synthesis of prostaglandins. Additionally, these compounds can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_mediators Pro-inflammatory Mediators This compound This compound NFkB NF-κB This compound->NFkB inhibition COX COX Enzymes This compound->COX inhibition Stimulus Stimulus Stimulus->NFkB Stimulus->COX Cytokines TNF-α, IL-1β NFkB->Cytokines upregulation Prostaglandins Prostaglandins COX->Prostaglandins synthesis

Caption: Anti-inflammatory mechanism via inhibition of NF-κB and COX pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Rats or mice

  • 1% Carrageenan solution in saline

  • This compound derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

paw_edema_workflow start Start group_animals Group animals start->group_animals administer_compounds Administer test compounds/control group_animals->administer_compounds inject_carrageenan Inject carrageenan into paw administer_compounds->inject_carrageenan measure_volume Measure paw volume over time inject_carrageenan->measure_volume analyze_data Calculate % inhibition of edema measure_volume->analyze_data end End analyze_data->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Antiviral Activity

This compound derivatives have demonstrated promising activity against a variety of DNA and RNA viruses, making them attractive candidates for the development of new antiviral therapies.

Quantitative Antiviral Data

The following table shows the half-maximal effective concentration (EC50) values of selected this compound derivatives against various viruses.

Compound/DerivativeVirusEC50 (µM)Reference
Compound 4Adenovirus 55.9
Compound 4Herpesvirus 130
Compound 4Coxsackievirus B53.5
Compound 4Echovirus 75
Compound 1Zika virus (African strain)1.9 ± 1.0
Imidazole-based compound 5aInfluenza A virus0.3
Imidazole-based compound 5bInfluenza A virus0.4
Imidazole-coumarin conjugate 15dHepatitis C virus (HCV)5.1
2-oxoimidazolidine derivative 31bBK polyomavirus type 1 (BKPyV)5.4
2-oxoimidazolidine derivative 31aBK polyomavirus type 1 (BKPyV)5.5
Compound 4Influenza B virus0.29
Compound 4Respiratory Syncytial Virus (RSV)0.40
Compound 6Influenza B virus0.19
Mechanisms of Antiviral Action

The antiviral mechanisms of this compound derivatives can vary depending on the virus. A common mode of action is the inhibition of viral enzymes that are essential for replication, such as viral polymerases. For some RNA viruses, these compounds can act as non-nucleoside inhibitors of the RNA-dependent RNA polymerase (RdRp).

antiviral_mechanism cluster_virus Viral Replication Cycle This compound This compound ViralPolymerase Viral Polymerase (e.g., RdRp) This compound->ViralPolymerase inhibition Replication Viral Genome Replication ViralPolymerase->Replication

Caption: Inhibition of viral polymerase by this compound derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • 96-well or 6-well plates

  • This compound derivatives

  • Overlay medium (containing, for example, carboxymethyl cellulose (B213188) or agar)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus (to produce a countable number of plaques).

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

plaque_reduction_workflow start Start seed_cells Seed host cells to form monolayer start->seed_cells infect_cells Infect cells with virus seed_cells->infect_cells add_compound Add overlay with test compound infect_cells->add_compound incubate Incubate for plaque formation add_compound->incubate stain_plaques Fix and stain plaques incubate->stain_plaques count_plaques Count plaques and calculate EC50 stain_plaques->count_plaques end End count_plaques->end

Caption: Workflow for the plaque reduction assay.

References

A Technical Guide to the Spectroscopic Analysis of 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzimidazole (B67599) (2-ABD) is a crucial heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and drug development. Its derivatives exhibit a wide range of biological activities, making it a molecule of significant interest. Accurate structural elucidation and characterization are paramount for synthesis validation, quality control, and understanding structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the principal spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to analyze this compound, complete with experimental protocols and integrated data workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-system of the benzimidazole (B57391) ring.

Quantitative Data: UV-Vis Absorption

The electronic absorption spectra of this compound have been recorded in various solvents, showing distinct peaks corresponding to π→π* transitions.

Solventλ_max 1 (nm)λ_max 2 (nm)λ_max 3 (nm)Reference
Water280244204[1]
Ethanol (B145695)283243212[1]

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have also been performed, with calculated absorption maxima showing good agreement with experimental values[1]. The spectral behavior is also influenced by pH, with different protonated species exhibiting unique absorption characteristics[2].

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or methanol (B129727). Perform serial dilutions to achieve a final concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline ("auto zero"). This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). Using the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated if the concentration and cuvette path length are known.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Quantitative Data: Characteristic IR Vibrations

The IR spectrum of this compound shows key absorption bands that confirm the presence of its primary functional groups.

Wavenumber (cm⁻¹)Vibration TypeDescriptionReference
~3260N-H StretchCharacteristic of imine formation in the protonated monocation.[2]
1618, 1536-NH₂ ScissoringConfirms the presence of the primary amino group.
1462Aromatic C=C StretchStretching of the benzene (B151609) ring.
~1537C=C VibrationGeneral C=C vibration within the structure.
~1454, ~1283C-N StretchStretching vibrations of the carbon-nitrogen bonds.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of dry, solid this compound with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, translucent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and annotate the key absorption bands and assign them to their corresponding functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the detailed molecular structure of organic compounds, providing information on the connectivity and chemical environment of atoms.

Quantitative Data: ¹H NMR Chemical Shifts

Proton NMR provides a map of the hydrogen atoms in the molecule.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicitySolventReference
Aromatic (2H)7.116-DMSO-d₆
Aromatic (2H)6.862-DMSO-d₆
Amine/Amide (3H)6.26Broad SignalDMSO-d₆

Note: The specific assignment of aromatic protons can be complex due to potential tautomerism and solvent effects. Advanced 2D NMR techniques may be required for unambiguous assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a greater number of scans are required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum is then phased and baseline corrected. For ¹H NMR, signals are integrated to determine proton ratios.

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. Fragmentation patterns can offer additional structural clues.

Quantitative Data: Mass Spectrometry

The molecular weight of this compound (C₇H₇N₃) is 133.15 g/mol .

Ionization ModeObserved m/zIon TypeReference
ESI (Negative)132.0567[M-H]⁻
General133[M]⁺ or [M+H]⁺

Note: In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. In positive ion mode, either the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is typically seen.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring the molecular ion is observed. If desired, tandem MS (MS/MS) can be performed to analyze fragmentation patterns.

Integrated Spectroscopic Analysis and Workflows

The definitive characterization of this compound relies on the integration of data from all spectroscopic techniques. The workflow below illustrates the logical process of analysis, and the subsequent diagram shows how the data from each method contributes to the final structural confirmation.

experimental_workflow cluster_start Sample Handling cluster_analysis Spectroscopic Analysis cluster_end Data Interpretation Sample Pure 2-ABD Sample Prep Sample Preparation (Dilution, Pelletizing, etc.) Sample->Prep UV UV-Vis Spectroscopy Prep->UV IR FTIR Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry Prep->MS Integrate Data Integration & Correlation UV->Integrate IR->Integrate NMR->Integrate MS->Integrate Confirm Structural Confirmation Integrate->Confirm data_integration Data Integration for Structural Elucidation Structure Confirmed Structure: This compound UV_Data UV-Vis Data (λ_max = 280, 244 nm) => Confirms Conjugated System UV_Data->Structure IR_Data IR Data (ν = 1618, 1536 cm⁻¹) => Confirms -NH₂ Group IR_Data->Structure NMR_Data NMR Data (¹H Chemical Shifts) => Confirms Aromatic & Amine Protons NMR_Data->Structure MS_Data MS Data (m/z = 133) => Confirms Molecular Formula (C₇H₇N₃) MS_Data->Structure

References

A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzimidazole (B67599) scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of this pivotal heterocyclic compound. We delve into the seminal synthetic methodologies, from the foundational cyclization reactions to modern, efficient protocols. A significant focus is placed on the elucidation of the diverse biological activities of this compound derivatives, with a particular emphasis on their well-established anthelmintic properties and their emergence as promising candidates in oncology, anti-inflammatory, and antimicrobial research. This guide aims to be a comprehensive resource, offering detailed experimental protocols for key historical syntheses, tabulated quantitative data for structure-activity relationship analysis, and visual representations of critical biological pathways and experimental workflows.

Discovery and Early History

The journey of benzimidazole (B57391) chemistry began in the late 19th century. While the parent benzimidazole was first synthesized by Hoebrecker in 1872, the introduction of the versatile 2-amino group marked a significant milestone in the development of this class of compounds. One of the earliest and most fundamental methods for the synthesis of 2-aminobenzimidazoles involves the reaction of ortho-phenylenediamine with cyanogen (B1215507) bromide. This reaction, a cornerstone of early benzimidazole chemistry, laid the groundwork for the exploration of a vast chemical space.

Another pioneering approach that emerged was the reaction of o-phenylenediamine (B120857) with cyanamide (B42294), offering an alternative route to the this compound core. These early synthetic endeavors, though rudimentary by modern standards, were instrumental in unlocking the therapeutic potential of this scaffold.

Foundational Synthetic Methodologies

The classical syntheses of 2-aminobenzimidazoles provided the fundamental blueprint for subsequent methodological advancements. Understanding these original protocols is crucial for appreciating the evolution of synthetic strategies in this field.

Synthesis from o-Phenylenediamine and Cyanogen Bromide

This method represents one of the most direct and historically significant routes to this compound. The reaction proceeds via a cyclization mechanism, forming the imidazole (B134444) ring fused to the benzene (B151609) core.

Experimental Protocol: Synthesis of this compound via Cyanogen Bromide

  • Reactants: o-Phenylenediamine, Cyanogen Bromide, Water.

  • Procedure: An aqueous suspension of equimolecular amounts of o-phenylenediamine and cyanogen bromide is prepared. The mixture is stirred at room temperature. The reaction progress can be monitored by the precipitation of this compound hydrobromide. Neutralization of the reaction mixture with a suitable base, such as ammonia, yields the free base of this compound. The product can then be purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for the Synthesis of this compound via Cyanogen Bromide

G cluster_reactants Reactants cluster_process Reaction cluster_product Product o_phenylenediamine o-Phenylenediamine mixing Mix in Aqueous Suspension o_phenylenediamine->mixing cyanogen_bromide Cyanogen Bromide cyanogen_bromide->mixing cyclization Cyclization mixing->cyclization Forms Hydrobromide Salt neutralization Neutralization (e.g., with Ammonia) cyclization->neutralization aminobenzimidazole This compound neutralization->aminobenzimidazole

Caption: Synthesis of this compound from o-phenylenediamine and cyanogen bromide.

Synthesis from o-Phenylenediamine and Cyanamide

An alternative early method utilized cyanamide as the cyclizing agent in the presence of an acid. This approach avoided the use of the highly toxic cyanogen bromide.

Experimental Protocol: Synthesis of this compound via Cyanamide

  • Reactants: o-Phenylenediamine, Cyanamide, Protonic Acid (e.g., HCl), Solvent (e.g., water), Strong Base (e.g., NaOH).

  • Procedure: o-Phenylenediamine is reacted with cyanamide in the presence of a protonic acid in a suitable solvent at elevated temperatures (90-160°C). After the reaction is complete, the mixture is treated with a strong base to neutralize the acid and precipitate the this compound product. The crude product is then collected by filtration and purified by recrystallization.

Evolution of Biological Activity: The Rise of Anthelmintics

The initial explorations into the biological properties of this compound derivatives led to a groundbreaking discovery: their potent anthelmintic activity. This finding revolutionized the treatment of parasitic worm infections in both veterinary and human medicine.

The core mechanism of action for many benzimidazole anthelmintics involves the disruption of microtubule formation in the parasitic worms. By binding to β-tubulin, these compounds inhibit its polymerization into microtubules, which are essential for cellular processes such as cell division, motility, and nutrient absorption. This disruption ultimately leads to the paralysis and death of the parasite.

Signaling Pathway of Benzimidazole Anthelmintics

G cluster_drug Drug Action cluster_cellular_target Cellular Target in Parasite cluster_cellular_processes Disrupted Cellular Processes cluster_outcome Outcome benzimidazole Benzimidazole Anthelmintic beta_tubulin β-Tubulin benzimidazole->beta_tubulin Binds to microtubules Microtubules beta_tubulin->microtubules Inhibits Polymerization cell_division Cell Division microtubules->cell_division Essential for motility Motility microtubules->motility Essential for nutrient_absorption Nutrient Absorption microtubules->nutrient_absorption Essential for paralysis Paralysis cell_division->paralysis Leads to motility->paralysis Leads to nutrient_absorption->paralysis Leads to death Death of Parasite paralysis->death

Caption: Mechanism of action of benzimidazole anthelmintics targeting β-tubulin.

Modern Synthetic Approaches and Broadening Therapeutic Horizons

While the classical syntheses remain historically important, modern organic chemistry has introduced a plethora of more efficient, safer, and versatile methods for the preparation of this compound derivatives. These include metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions. These advancements have enabled the rapid generation of large libraries of this compound analogs for high-throughput screening and drug discovery programs.

The continued exploration of this scaffold has unveiled a wide array of biological activities beyond its anthelmintic properties.

Table 1: Overview of Biological Activities of this compound Derivatives
Biological ActivityTarget/Mechanism of Action (Example)Representative Compounds/Derivatives
Anthelmintic Inhibition of β-tubulin polymerizationAlbendazole, Mebendazole, Fenbendazole
Anticancer Tubulin polymerization inhibition, Kinase inhibition (e.g., VEGFR-2)Various substituted 2-aminobenzimidazoles
Anti-inflammatory Inhibition of pro-inflammatory cytokinesSubstituted this compound derivatives
Antimicrobial Inhibition of bacterial cell division, Antifungal activityVarious halogenated and substituted analogs
Antiviral Inhibition of viral replicationCertain N-substituted 2-aminobenzimidazoles

Conclusion and Future Perspectives

From its humble beginnings in the late 19th and early 20th centuries, the this compound scaffold has evolved into a privileged structure in medicinal chemistry. Its rich history is a testament to the power of synthetic chemistry in driving biological discovery. The initial discovery of its anthelmintic properties has had a profound impact on global health. Today, with the advent of modern synthetic techniques and a deeper understanding of its diverse biological targets, the this compound core continues to be a fertile ground for the development of novel therapeutics for a wide range of diseases. Future research will likely focus on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the application of this versatile scaffold to address emerging health challenges.

Tautomerism in 2-Aminobenzimidazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminobenzimidazole (B67599) and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are intrinsically linked to a fascinating chemical phenomenon known as tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium in this compound derivatives, focusing on the quantitative analysis, experimental determination, and biological relevance of the coexisting tautomeric forms. A key area of focus is the role of tautomerism in the inhibition of Protein Kinase CK1 Delta (CK1δ), a significant target in neurodegenerative diseases and cancer.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two or more interconvertible isomers, known as tautomers, exist in a dynamic equilibrium. In the case of this compound, the principal tautomeric equilibrium is between the amino and imino forms, arising from the migration of a proton.

  • Amino Tautomer: The exocyclic nitrogen atom is an amino group (-NH2), and the proton is located on one of the imidazole (B134444) ring nitrogen atoms.

  • Imino Tautomer: The exocyclic nitrogen atom is an imino group (=NH), and both imidazole ring nitrogen atoms are protonated.

The position of this equilibrium is a delicate balance influenced by several factors, including the electronic nature of substituents on the benzimidazole (B57391) ring, the solvent polarity and hydrogen-bonding capability, temperature, and pH. Understanding and controlling this equilibrium is paramount for rational drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium can be quantitatively described by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The acid dissociation constant (pKa) of the tautomers also provides crucial information about their behavior in biological systems.

Table 1: Physicochemical Data for this compound Tautomers
ParameterValueConditionsReference
pKa 7.18Aqueous solution[1](--INVALID-LINK--)
Tautomeric Equilibrium Constant (KT) Solvent and substituent dependentSee discussion below[2][3]
UV-Vis λmax (Ethanol) 283 nm, 243 nm, 212 nmEthanol[4](--INVALID-LINK--)
UV-Vis λmax (Water) 280 nm, 244 nm, 204 nmWater[4](--INVALID-LINK--)

Note: The determination of a precise KT value for the parent this compound is challenging due to the rapid interconversion and potential for aggregation. However, computational studies and analysis of substituted derivatives provide insights into the factors governing the equilibrium. Generally, in polar solvents, the amino form is considered to be the major tautomer.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. Variable temperature (VT) NMR experiments can be particularly insightful for resolving individual tautomers by slowing down the rate of interconversion.

Protocol for 1H NMR Analysis of this compound Tautomerism:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or a mixture) to a final concentration of approximately 10-20 mM.

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition (Room Temperature):

    • Acquire a standard 1H NMR spectrum at 298 K.

    • Observe the chemical shifts and line broadening of the N-H and aromatic protons. Averaged signals may indicate rapid tautomeric exchange.

  • Variable Temperature (VT) NMR:

    • Cool the sample in the NMR probe in a stepwise manner (e.g., in 10 K increments) from 298 K down to the solvent's freezing point (e.g., 200 K for CDCl3).

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

    • Monitor the spectra for the decoalescence of averaged signals into distinct sets of peaks corresponding to the individual tautomers.

  • Data Analysis:

    • At a temperature where the exchange is slow and distinct signals for each tautomer are observed, carefully integrate the signals corresponding to each tautomer.

    • Calculate the tautomeric ratio (and thus KT) from the integration values of well-resolved, non-overlapping peaks.

    • The free energy of activation (ΔG‡) for the tautomeric interconversion can be calculated from the coalescence temperature.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by exploiting the different absorption spectra of the tautomers.

Protocol for UV-Vis Spectrophotometric Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol, acetonitrile, or water) at a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to determine a suitable concentration for absorbance measurements (typically in the range of 0.1-1.0 absorbance units).

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

    • To study the effect of pH, prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) and record the spectrum in each buffer.

  • Data Analysis:

    • Identify the isosbestic points in the pH-dependent spectra, which indicate the presence of a two-component equilibrium.

    • Deconvolute the overlapping absorption bands corresponding to each tautomer using appropriate software. The relative areas of the deconvoluted peaks can be used to estimate the tautomeric ratio.

    • The pKa values can be determined by plotting the absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.

Workflow for Computational Analysis of this compound Tautomerism:

Computational Workflow for Tautomer Analysis

  • Structure Generation: Create 3D models of the amino and imino tautomers of the this compound derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: Conduct frequency calculations on the optimized structures to verify that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations using a larger basis set or a more advanced computational method.

  • Solvation Modeling: To account for solvent effects, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to calculate the energies of the tautomers in the desired solvent.

  • Thermodynamic Analysis: Calculate the Gibbs free energy (G) for each tautomer in the solvent of interest. The relative free energy (ΔG) can be used to determine the tautomeric equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

  • Spectral Simulation: Simulate the NMR and UV-Vis spectra for each tautomer to aid in the interpretation of experimental results.

Biological Relevance: Inhibition of Protein Kinase CK1 Delta

The tautomeric state of this compound derivatives can significantly impact their biological activity. A pertinent example is their role as inhibitors of Protein Kinase CK1 Delta (CK1δ), a serine/threonine kinase implicated in various cellular processes, and a therapeutic target for neurodegenerative diseases and cancer.

The Wnt/β-catenin signaling pathway is one of the key pathways regulated by CK1δ. Dysregulation of this pathway is associated with numerous cancers. This compound derivatives can act as ATP-competitive inhibitors of CK1δ, thereby modulating this pathway.

CK1δ Signaling Pathway and Inhibition

The specific tautomeric form of the this compound inhibitor that preferentially binds to the ATP-binding pocket of CK1δ can have a profound effect on its inhibitory potency. The hydrogen bonding patterns and overall shape complementarity are dictated by the tautomeric state. For instance, the amino tautomer may present a different set of hydrogen bond donors and acceptors compared to the imino tautomer, leading to altered binding affinity and selectivity. Therefore, designing derivatives that favor the more active tautomer is a key strategy in drug development.

Conclusion

The tautomerism of this compound derivatives is a critical consideration for researchers in medicinal chemistry and drug development. A thorough understanding of the factors governing the tautomeric equilibrium and the ability to quantitatively assess the tautomeric populations are essential for the rational design of potent and selective therapeutic agents. The interplay between tautomeric forms and their differential interactions with biological targets, such as Protein Kinase CK1δ, highlights the importance of this fundamental chemical principle in the development of novel therapeutics. The integrated use of advanced spectroscopic techniques and computational modeling provides a powerful toolkit for elucidating and harnessing the complexities of tautomerism in drug discovery.

References

Unveiling the Solid-State Architecture of 2-Aminobenzimidazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-aminobenzimidazole (B67599), a crucial scaffold in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols for its synthesis and crystallization, presents a thorough examination of its three-dimensional structure, and explores its interactions with key biological signaling pathways.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a foundational dataset for computational modeling and structure-activity relationship (SAR) studies. A search of the Cambridge Crystallographic Data Centre (CCDC) using the identifier 137482 provides access to the full crystallographic information file (CIF).

ParameterValue
Crystal System Orthorhombic
Space Group P na2₁
a (Å) 14.893(3)
b (Å) 5.688(2)
c (Å) 7.579(2)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 642.4(3)
Z 4
Density (calculated) (Mg/m³) 1.376
Absorption Coefficient (mm⁻¹) 0.092
F(000) 280

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.[1]

Materials:

  • o-Phenylenediamine

  • Cyanogen bromide

  • Aqueous solvent

  • Sodium carbonate (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • An aqueous suspension of equimolecular amounts of o-phenylenediamine and cyanogen bromide is prepared.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is neutralized with a solution of sodium carbonate.

  • The precipitated crude product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained using the slow evaporation method.[2][3]

Materials:

  • Purified this compound

  • A suitable solvent in which the compound is moderately soluble (e.g., ethanol, methanol, or a mixture of solvents).

Procedure:

  • A saturated solution of purified this compound is prepared in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • The solution is filtered to remove any insoluble impurities.

  • The clear, saturated solution is transferred to a clean crystallization dish or beaker.

  • The container is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • The setup is placed in a vibration-free environment at a constant, controlled temperature.

  • Over a period of several days to weeks, single crystals of this compound will form as the solvent slowly evaporates.

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Single Crystal Growth cluster_analysis Crystal Structure Analysis start Start: o-Phenylenediamine & Cyanogen Bromide reaction Reaction in Aqueous Suspension start->reaction neutralization Neutralization with Na2CO3 reaction->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Pure this compound recrystallization->product dissolution Dissolution in Suitable Solvent product->dissolution filtration2 Filtration of Saturated Solution dissolution->filtration2 evaporation Slow Evaporation filtration2->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation xray Single-Crystal X-ray Diffraction crystal_formation->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution cif Crystallographic Information File (CIF) structure_solution->cif

Caption: Experimental workflow for the synthesis, crystallization, and crystal structure analysis of this compound.

Biological Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways implicated in various diseases, highlighting their potential as therapeutic agents.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer and other diseases. Certain this compound derivatives have been identified as inhibitors of VEGFR-2 signaling.[4]

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Aminobenzimidazole This compound Derivative Aminobenzimidazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
NOD1 Signaling Pathway

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial pathogens. Some this compound derivatives have been found to selectively inhibit NOD1 signaling, suggesting their potential as anti-inflammatory agents.[5]

NOD1_pathway iE_DAP iE-DAP (Bacterial Peptidoglycan) NOD1 NOD1 iE_DAP->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Inflammation Inflammatory Response NF_kB->Inflammation MAPK->Inflammation Aminobenzimidazole This compound Derivative Aminobenzimidazole->NOD1 Inhibits

Caption: Inhibition of the NOD1 signaling pathway by a this compound derivative.

References

Methodological & Application

One-Pot Synthesis of 2-Aminobenzimidazole Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient one-pot synthesis of 2-aminobenzimidazole (B67599) derivatives. The methodologies outlined are collated from established scientific literature, offering reliable and reproducible procedures for the synthesis of this important class of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry.

Introduction

2-Aminobenzimidazoles are a fundamental structural motif found in a wide array of pharmacologically active compounds. Their derivatives are known to exhibit diverse biological activities, including antihelmintic, antihistaminic, and antiviral properties. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot synthesis protocols offer a streamlined and efficient alternative, minimizing purification steps and improving atom economy. This application note details a robust copper-catalyzed one-pot synthesis and a visible light-mediated approach, providing researchers with versatile options for their synthetic needs.

Data Presentation: Comparison of One-Pot Synthesis Protocols

The following table summarizes quantitative data from various one-pot synthesis methodologies for this compound derivatives, allowing for easy comparison of reaction conditions and yields.

Entry Starting Materials Reagents/Catalyst Solvent Temperature (°C) Time (h) Product Yield (%) Reference
1o-Phenylenediamine (B120857), Phenyl isothiocyanateCuSO₄·5H₂O, NaOAcDMSO12012N-Phenyl-1H-benzo[d]imidazol-2-amine99[1]
2o-Phenylenediamine, TrichloroacetonitrileCopper (II) acetate (B1210297)THFRoom Temp12This compoundGood[2]
3o-Phenylenediamine, Cyanogen bromide-AqueousNot SpecifiedNot SpecifiedThis compoundGood[3]
4N-tosyl o-phenylenediamine, 4-chlorophenyl isothiocyanateVisible light (photocatalyst-free)aq. CH₃CNAmbient12N-(4-chlorophenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine92[4]
5o-Haloanilines, CarbodiimidesCopper(I) catalyst, tert-butoxideNot SpecifiedNot SpecifiedNot SpecifiedThis compound derivativesGood to Excellent[5]
6Cyclohexanone, GuanidineNBS, Oxone, PTSANot SpecifiedNot SpecifiedNot SpecifiedThis compound95
7o-Phenylenediamine, BenzaldehydeNH₄BrEthanolRoom Temp22-Phenyl-1H-benzo[d]imidazole88
8o-Phenylenediamine, Ammonium thiocyanateNH₄ClSolvent-free1401-3This compoundNot Specified

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of N-Aryl-2-aminobenzimidazoles

This protocol is adapted from a copper-promoted domino C-N cross-coupling reaction.

Materials:

  • Substituted o-phenylenediamine

  • Aryl isothiocyanate

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium acetate (NaOAc)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the substituted o-phenylenediamine (1 mmol), aryl isothiocyanate (1.2 mmol), CuSO₄·5H₂O (10 mol%), and NaOAc (1 equiv).

  • Add DMSO (2 mL) to the flask.

  • Stir the reaction mixture at 120 °C for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-aminobenzimidazole.

Protocol 2: Visible Light-Mediated One-Pot Synthesis of N-Substituted 2-Aminobenzimidazoles

This protocol outlines a photocatalyst-free, visible light-mediated synthesis.

Materials:

  • o-Phenylenediamine (1 equiv)

  • Protecting agent (e.g., tosyl chloride, 1.1 equiv)

  • Base (e.g., triethylamine, 2.2 equiv)

  • Isothiocyanate (1.1 equiv)

  • Aqueous acetonitrile (B52724) (CH₃CN/H₂O)

  • Visible light source (e.g., blue LED lamp)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • N-Substitution: In a Schlenk tube, dissolve the o-phenylenediamine in aqueous acetonitrile. Add the base, followed by the protecting agent. Stir the mixture at room temperature for the time required to complete the N-substitution (monitor by TLC).

  • Thiourea (B124793) Formation: To the same reaction vessel, add the isothiocyanate and continue stirring at room temperature until the formation of the thiourea intermediate is complete (monitor by TLC).

  • Cyclodesulfurization: Irradiate the reaction mixture with a visible light source at ambient temperature for 12 hours. Ensure the flask is open to the air.

  • After the reaction is complete, perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the pure N-substituted this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described one-pot synthesis protocols.

G Copper-Catalyzed One-Pot Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A Combine Reactants: o-Phenylenediamine Aryl isothiocyanate CuSO4.5H2O NaOAc B Add Solvent: DMSO A->B C Heat and Stir 120 °C, 12 h B->C D Cool to RT & Quench with Ice Water C->D E Extract with Organic Solvent D->E F Dry, Filter & Concentrate E->F G Column Chromatography F->G H Pure this compound Derivative G->H

Caption: Workflow for the copper-catalyzed synthesis of 2-aminobenzimidazoles.

G Visible Light-Mediated One-Pot Synthesis Workflow cluster_0 Step 1: N-Substitution cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Cyclodesulfurization cluster_3 Workup & Purification cluster_4 Final Product A o-Phenylenediamine + Protecting Agent + Base in aq. CH3CN B Add Isothiocyanate to the reaction mixture A->B C Visible Light Irradiation (Ambient Temp, 12 h) B->C D Aqueous Workup C->D E Extraction D->E F Purification E->F G N-Substituted This compound F->G

Caption: Workflow for the visible light-mediated synthesis of 2-aminobenzimidazoles.

References

Copper-Catalyzed Synthesis of 2-Aminobenzimidazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole (B67599) scaffold is a privileged pharmacophore found in a multitude of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for interactions with various biological targets, making it a cornerstone in medicinal chemistry and drug discovery. Copper-catalyzed synthetic methodologies have emerged as a powerful and cost-effective approach for the construction of this important heterocyclic motif. These methods offer significant advantages over traditional synthetic routes, including milder reaction conditions, broader substrate scope, and often higher yields.

This document provides detailed application notes and experimental protocols for several key copper-catalyzed methods for the synthesis of 2-aminobenzimidazoles.

Application Notes

The copper-catalyzed formation of 2-aminobenzimidazoles typically involves the construction of the guanidine (B92328) moiety followed by or concurrent with an intramolecular C-N bond formation. The choice of starting materials dictates the specific catalytic system and reaction conditions. Common strategies include the coupling of o-phenylenediamines with various nitrogen-containing reagents such as cyanamides, carbodiimides, or guanidines, as well as intramolecular cyclization of pre-functionalized aryl precursors.

Copper catalysts, being more economical and less toxic than their palladium or rhodium counterparts, present an attractive alternative for large-scale synthesis.[1] The reactions can be performed using various copper sources, including simple salts like CuI, CuBr, CuCl, CuSO₄·5H₂O, and Cu(OAc)₂, as well as copper oxide nanoparticles.[1][2] The selection of ligands, bases, and solvents is crucial for optimizing the reaction efficiency and yield.

Key Advantages of Copper-Catalyzed Methods:

  • Cost-Effectiveness: Copper is an abundant and inexpensive metal.[1]

  • Versatility: A wide range of starting materials can be employed, allowing for the synthesis of diverse libraries of 2-aminobenzimidazoles.[3]

  • Efficiency: Many protocols are one-pot procedures, reducing the number of synthetic steps and purification stages.

  • Favorable Reaction Conditions: Many copper-catalyzed reactions proceed under relatively mild conditions.

Experimental Workflows and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the copper-catalyzed synthesis of 2-aminobenzimidazoles, highlighting the key stages from starting materials to the final purified product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Starting Materials (e.g., o-phenylenediamine (B120857), Guanidine Source) Reagents Addition of Copper Catalyst, Ligand (optional), Base, and Solvent Start->Reagents Heating Heating and Stirring (Controlled Temperature and Time) Reagents->Heating Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Heating->Monitoring Quenching Reaction Quenching and Extraction Monitoring->Quenching Upon Completion Purification Purification (e.g., Column Chromatography) Quenching->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End Pure this compound Characterization->End

Caption: General workflow for copper-catalyzed this compound synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for different copper-catalyzed methods for the synthesis of 2-aminobenzimidazoles.

Table 1: Domino C-N Cross-Coupling of 2-Bromoaniline (B46623) and Thiourea (B124793)

EntryCopper Salt (mol%)Ligand (mol%)Base (mmol)SolventTemp (°C)Time (h)Yield (%)
1CuSO₄·5H₂O (20)1,10-Phenanthroline (B135089) (20)K₂CO₃ (2)-1201896
2CuI (20)1,10-Phenanthroline (20)K₂CO₃ (2)-1201895
3CuBr (20)1,10-Phenanthroline (20)K₂CO₃ (2)-1201894
4CuCl (20)1,10-Phenanthroline (20)K₂CO₃ (2)-1201893
5Cu(OAc)₂·H₂O (20)1,10-Phenanthroline (20)K₂CO₃ (2)-1201895

Table 2: Intramolecular Cyclization of o-Bromoarylguanidines

EntryCopper Catalyst (mol%)Base (mmol)SolventTemp (°C)Time (h)Yield (%)
1CuO nanoparticles (10)K₂CO₃ (2)DMSO1201292
2Cu₂O (10)K₂CO₃ (2)DMSO1201285
3CuI (10)K₂CO₃ (2)DMSO1201278

Table 3: Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides

Entryo-HaloanilineCarbodiimideCopper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1o-IodoanilineDiisopropylcarbodiimideCuI (10)t-BuOKToluene (B28343)1101295
2o-BromoanilineDiisopropylcarbodiimideCuI (10)t-BuOKToluene1101282
3o-ChloroanilineDiisopropylcarbodiimideCuI (10)t-BuOKToluene1101275

Table 4: One-Pot Synthesis from o-Phenylenediamine and Trichloroacetonitrile

Entryo-PhenylenediamineCopper Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-Methyl-1,2-phenylenediamineCu(OAc)₂ (10)THFRoom Temp292
24-Chloro-1,2-phenylenediamineCu(OAc)₂ (10)THFRoom Temp288
31,2-PhenylenediamineCu(OAc)₂ (10)THFRoom Temp290

Experimental Protocols

Protocol 1: Domino C-N Cross-Coupling from 2-Bromoaniline and Thiourea

This protocol describes a one-pot synthesis of N-phenyl-1H-benzo[d]imidazol-2-amine.

Materials:

Procedure:

  • To a reaction tube, add thiourea (1 mmol, 76 mg).

  • Add 2-bromoaniline (2 mmol, 344 mg).

  • The reaction mixture is stirred until completion (monitored by TLC).

  • The mixture is centrifuged for 10 minutes, and the supernatant is discarded.

  • To the resulting solid, add iodobenzene (1 mmol, 204 mg), K₂CO₃ (2 mmol, 277 mg), CuSO₄·5H₂O (20 mol%, 50 mg), and 1,10-phenanthroline (20 mol%, 36 mg).

  • The reaction mixture is stirred for 18 hours at 120 °C.

  • The progress of the reaction is monitored by TLC using a mixture of ethyl acetate and hexane (1:4) as the eluent.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (60–120 mesh) to afford the final product.

Protocol 2: Ligand-Free Intramolecular Cyclization using CuO Nanoparticles

This protocol details the synthesis of 2-aminobenzimidazoles via an intramolecular cyclization of o-bromoaryl derivatives.

Materials:

  • o-Bromoarylguanidine

  • Copper(II) oxide nanoparticles (CuO NPs)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • A mixture of the o-bromoarylguanidine (1 mmol), CuO nanoparticles (10 mol%), and K₂CO₃ (2 mmol) in DMSO (3 mL) is taken in a sealed tube.

  • The reaction mixture is stirred at 120 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • Water is added to the reaction mixture, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

  • The CuO nanoparticles can be recovered from the aqueous layer by centrifugation, washed with water and ethanol, and reused.

Protocol 3: Cascade Reaction of o-Haloanilines and Carbodiimides

This protocol outlines the synthesis of 2-aminobenzimidazoles from o-haloanilines and carbodiimides.

Materials:

  • o-Iodoaniline

  • Diisopropylcarbodiimide

  • Copper(I) iodide (CuI)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene

Procedure:

  • To a sealed tube, add CuI (10 mol%), t-BuOK (2.0 mmol), o-iodoaniline (1.0 mmol), and toluene (2.0 mL).

  • Diisopropylcarbodiimide (1.2 mmol) is then added.

  • The tube is sealed, and the mixture is stirred at 110 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to give the corresponding this compound.

Protocol 4: One-Pot Synthesis from o-Phenylenediamine and Trichloroacetonitrile

This protocol describes a facile, ligand-free synthesis of 2-aminobenzimidazoles at room temperature.

Materials:

  • o-Phenylenediamine derivative

  • Trichloroacetonitrile

  • Copper(II) acetate (Cu(OAc)₂)

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of the o-phenylenediamine derivative (1 mmol) in THF (5 mL) is prepared in a round-bottom flask.

  • Trichloroacetonitrile (1.2 mmol) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.

  • Copper(II) acetate (10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for an additional 1.5 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is treated with water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pure this compound without the need for column chromatography.

References

Application Notes and Protocols: 2-Aminobenzimidazole as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzimidazole (B67599) is a heterocyclic aromatic compound that has garnered significant attention in various scientific fields due to its intrinsic fluorescent properties and its utility as a scaffold for the development of highly sensitive and selective fluorescent probes. Its ability to exhibit changes in fluorescence intensity or spectral characteristics in response to specific analytes makes it a valuable tool for a wide range of applications, including environmental monitoring, cellular imaging, and drug discovery.

The core structure of this compound allows for modifications to tune its photophysical properties and enhance its selectivity towards target molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as fluorescent probes for the detection of metal ions and pH, as well as its application in cellular imaging and drug development.

Physicochemical and Photophysical Properties

This compound exhibits fluorescence that is sensitive to its environment, such as solvent polarity and pH. The absorption and emission maxima of this compound can vary depending on the solvent. For instance, in ethanol, the absorption maxima have been observed at 283, 243, and 212 nm, while in water, they are at 280, 244, and 204 nm[1]. The fluorescence emission is also influenced by the solvent environment[2].

Table 1: Photophysical Properties of this compound and its Derivatives

Compound/DerivativeAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Limit of Detection (LOD)Linear RangeReference
This compoundpH280Varies with pHNot specifiedNot applicableNot applicable[2]
Schiff base derivativeCu²⁺411555Not specified0.14 nMNot specified[3]
DQBM-BCo²⁺308508Not specified3.56 µM5–30 µM[4]
8-aminoquinoline derivativeZn²⁺Not specifiedNot specifiedNot specified2.15 nMNot specified
Benzimidazole (B57391) derivative HCu²⁺411555Not specified1.34 µM (colorimetric)Not specified

Applications and Experimental Protocols

Detection of Metal Ions

This compound and its derivatives can act as effective chemosensors for various metal ions. The interaction with metal ions often leads to a change in the fluorescence of the probe, either through enhancement ("turn-on") or quenching ("turn-off") mechanisms. This is often due to the formation of a coordination complex, which can alter the electronic properties of the fluorophore or induce processes like photoinduced electron transfer (PET).

This protocol is adapted from a method using a Schiff base derivative of this compound.

Materials:

  • This compound Schiff base probe

  • Dimethylformamide (DMF)

  • Deionized water

  • Stock solution of CuCl₂ (10 mM) in deionized water

  • Stock solutions of other metal salts for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃, NiCl₂, CoCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Probe Stock Solution (1 mM): Dissolve an appropriate amount of the this compound Schiff base derivative in DMF to obtain a 1 mM stock solution.

  • Preparation of Working Solution: Dilute the stock solution in a suitable buffer (e.g., Tris-HCl, pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Fluorescence Measurement:

    • Place 2 mL of the working probe solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum. For the derivative mentioned, the excitation wavelength is 411 nm, and the emission is monitored at 555 nm.

    • Incrementally add small aliquots of the Cu²⁺ stock solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to determine the detection limit and linear range.

  • Selectivity Test: Repeat the fluorescence measurement with other metal ion solutions at the same concentration to assess the selectivity of the probe.

Signaling Pathway for Metal Ion Detection (Fluorescence Quenching)

Probe This compound Probe (Fluorescent) Complex Probe-Metal Ion Complex (Non-fluorescent or Quenched) Probe->Complex + Metal Ion Light_Out Fluorescence Probe->Light_Out Analyte Metal Ion (e.g., Cu²⁺) Analyte->Complex No_Light Quenched Fluorescence Complex->No_Light Light_In Excitation Light Light_In->Probe Light_In->Complex Start Prepare this compound Stock Solution Prepare_Samples Prepare Samples in Buffers of Varying pH Start->Prepare_Samples Measure_Fluorescence Measure Fluorescence Spectra Prepare_Samples->Measure_Fluorescence Measure_pH Measure pH Prepare_Samples->Measure_pH Analyze Plot Fluorescence vs. pH and Determine pKa Measure_Fluorescence->Analyze Measure_pH->Analyze Cell_Culture Cell Seeding and Growth Probe_Loading Incubation with This compound Probe Cell_Culture->Probe_Loading Washing Removal of Unbound Probe Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis and Analyte Localization Imaging->Analysis

References

Application Notes and Protocols: 2-Aminobenzimidazole in the Synthesis of Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. The 2-aminobenzimidazole (B67599) scaffold has emerged as a promising starting point for the design of potent antimalarial compounds. This document provides a summary of key findings, quantitative data on the activity of various derivatives, and detailed experimental protocols for their synthesis and evaluation.

I. Introduction to this compound as an Antimalarial Scaffold

The benzimidazole (B57391) nucleus, a heterocyclic aromatic compound, is a significant pharmacophore in medicinal chemistry due to its structural similarity to purine (B94841) bases, allowing it to interact with various biopolymers.[1] Derivatives of this compound, in particular, have demonstrated potent activity against multiple life cycle stages of P. falciparum, including the asexual blood stages responsible for clinical symptoms and the transmissible gametocyte stages.[2][3]

Recent research has focused on the synthesis of N¹-substituted 2-aminobenzimidazoles, revealing that the introduction of a phenol (B47542) moiety is crucial for significant antimalarial activity.[1][4] Structure-activity relationship (SAR) studies have further elucidated that substitutions on this phenol ring can dramatically influence the potency of the compounds. These derivatives often exhibit low cytotoxicity against human cell lines, making them attractive candidates for further development. While the exact mechanism of action for many this compound-based antimalarials is still under investigation, some studies suggest they may act independently of known resistance pathways.

II. Quantitative Data: Antimalarial Activity of this compound Derivatives

The following tables summarize the in vitro antimalarial activity (IC50 values) of selected this compound derivatives against various strains of Plasmodium falciparum.

Table 1: In Vitro Antimalarial Activity of N¹-Phenol Substituted 2-Aminobenzimidazoles against P. falciparum 3D7 Strain

Compound IDSubstitution on Phenol RingIC50 (nM)Cytotoxicity (HEK293, IC50 in µM)Reference
3c 4-Methyl42 ± 4> 50
3g 4-Methoxy43 ± 2> 50
3r 4,5-Dimethyl6.4 ± 0.5> 50
2 Unsubstituted77Not specified

Table 2: Activity of Selected 2-Aminobenzimidazoles Against Drug-Resistant P. falciparum Strains

Compound IDP. falciparum StrainResistance ProfileIC50 (nM)Reference
3c Dd2Chloroquine-resistantPotent
3g Cam3.IIC580YArtemisinin-resistantPotent
3r SJ557733PfATP4 inhibitor-resistantPotent

III. Experimental Protocols

A. General Synthetic Scheme for N¹-Substituted 2-Aminobenzimidazoles

The synthesis of N¹-substituted 2-aminobenzimidazoles generally involves a multi-step process. A representative workflow is outlined below.

Synthetic_Workflow cluster_0 Step 1: Synthesis of N-Aryl-o-phenylenediamine cluster_1 Step 2: Cyclization to this compound A o-Fluoronitrobenzene C N-Aryl-o-nitroaniline A->C Nucleophilic Aromatic Substitution B Substituted Aniline B->C D N-Aryl-o-phenylenediamine C->D Reduction (e.g., H2, Pd/C) F N¹-Substituted-2-aminobenzimidazole D->F E Cyanogen Bromide E->F Cyclization Antimalarial_Assay_Workflow A Prepare serial dilutions of test compounds in 96-well plates B Add synchronized P. falciparum culture (ring stage) to each well A->B C Incubate for 72 hours under standard culture conditions B->C D Lyse red blood cells and add SYBR Green I dye C->D E Measure fluorescence to determine parasite growth D->E F Calculate IC50 values from dose-response curves E->F SAR_Overview cluster_Core This compound Core cluster_N1 N¹ Position cluster_Phenol_Subs Phenol Substituents Core [ this compound ] N1_Phenol Phenol Moiety (Crucial for Activity) Core->N1_Phenol Substitution at N¹ EDG Electron-Donating Groups (e.g., -CH₃, -OCH₃) (Increase Potency) N1_Phenol->EDG Substitution on Phenol Ring EWG Electron-Withdrawing Groups (Decrease Potency) N1_Phenol->EWG

References

Application Notes: Analytical Methods for the Detection of 2-Aminobenzimidazole (2-ABZ)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzimidazole (B67599) (2-ABZ) is a chemical compound of significant interest in environmental monitoring, food safety, and pharmaceutical research. It is a primary degradation product and metabolite of several widely used benzimidazole (B57391) fungicides, such as carbendazim (B180503) (MBC) and benomyl. Due to the potential toxicity and regulatory limits on its parent compounds, sensitive and reliable analytical methods are crucial for the quantification of 2-ABZ in various matrices. These application notes provide detailed protocols and performance data for key analytical techniques used to detect and quantify 2-ABZ.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the simultaneous analysis of 2-ABZ and its parent fungicides in food matrices like fruit juices. The protocol involves a solid-phase extraction (SPE) cleanup step to isolate the analytes from the complex sample matrix before chromatographic separation and detection.

Experimental Protocol: HPLC-DAD Analysis of 2-ABZ in Fruit Juice

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: Centrifuge the fruit juice sample to remove suspended solids. Dilute the clarified juice with an appropriate acidic solution (e.g., phosphoric acid solution) to adjust the pH and ensure the analytes are in their protonated form for optimal retention on the cation-exchange SPE cartridge.
  • SPE Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) cartridge by sequentially passing methanol (B129727) and then acidified water through it.
  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interfering substances.
  • Elution: Elute the analytes (including 2-ABZ) from the cartridge using an ammoniated organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The basic pH neutralizes the analytes, releasing them from the sorbent.
  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: Monitor the absorbance at 288 nm, which is a common wavelength for benzimidazole compounds[1][2].

3. Calibration

  • Prepare a series of working standard solutions of 2-ABZ in the mobile phase.
  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
  • Determine the concentration of 2-ABZ in the prepared samples by interpolating their peak areas from the calibration curve.

General Workflow for Chromatographic Analysis

G Sample Sample Collection (e.g., Fruit Juice, Water) Preparation Sample Preparation (Extraction, SPE Cleanup) Sample->Preparation Analysis Chromatographic Separation (HPLC/LC-MS) Preparation->Analysis Detection Analyte Detection (DAD/MS/MS) Analysis->Detection Data Data Processing & Quantification Detection->Data Result Final Result (Concentration of 2-ABZ) Data->Result

Caption: General experimental workflow for the analysis of 2-ABZ.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting trace levels of 2-ABZ in complex matrices like animal tissues and milk. The method relies on the specific fragmentation patterns of the analyte for unambiguous identification and quantification.

Experimental Protocol: LC-MS/MS Analysis of 2-ABZ in Animal Tissue

1. Sample Preparation

  • Homogenization: Homogenize the tissue sample (e.g., muscle, liver) in an extraction solvent.
  • Extraction: Perform a liquid-liquid extraction using a solvent like ethyl acetate (B1210297) or acetonitrile.[3] An internal standard should be added before extraction to correct for matrix effects and procedural losses.
  • Centrifugation: Centrifuge the mixture to separate the organic layer containing the analytes.
  • Defatting: For fatty samples, a defatting step with a non-polar solvent like n-hexane may be necessary.
  • SPE Cleanup: Use a suitable SPE cartridge (e.g., polymer-based or silica-based) for further cleanup, similar to the HPLC-DAD protocol.
  • Final Preparation: Evaporate the purified extract and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

2. Instrumentation and Conditions

  • LC System: An HPLC or UHPLC system.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
  • Column: A reversed-phase C18 column.
  • Mobile Phase: Gradient elution with a mixture of water and methanol/acetonitrile, often containing a modifier like formic acid to enhance ionization.
  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of 2-ABZ) and monitoring its specific product ions after fragmentation. This highly selective detection minimizes interference from matrix components.

Method 3: Spectrofluorimetry

This technique is highly sensitive and can be used for the direct analysis of 2-ABZ in aqueous samples such as natural water. The method's performance is dependent on the solvent environment and pH.

Experimental Protocol: Spectrofluorimetric Analysis of 2-ABZ in Water

1. Sample Preparation

  • Filter the water sample to remove particulate matter.
  • Depending on the expected concentration and matrix complexity, a pre-concentration step using SPE may be required.
  • Adjust the pH of the sample. For 2-ABZ, a neutral medium (pH ≈ 7) is often optimal for achieving the highest fluorescence intensity.

2. Instrumentation and Parameters

  • Spectrofluorometer: A standard fluorescence spectrophotometer.
  • Excitation Wavelength (λex): Set the excitation monochromator to the wavelength of maximum absorption for 2-ABZ.
  • Emission Wavelength (λem): Scan a range of emission wavelengths to find the maximum fluorescence intensity.
  • Solvent: The choice of solvent can significantly affect fluorescence. Water at a neutral pH is a suitable medium for 2-ABZ analysis.

3. Calibration and Measurement

  • Prepare a series of 2-ABZ standards in the same medium as the samples (e.g., pH 7 water).
  • Measure the fluorescence intensity of the standards and construct a calibration curve.
  • Measure the fluorescence intensity of the prepared samples and determine the 2-ABZ concentration from the calibration curve.

Metabolic Origin of this compound

G cluster_0 Parent Fungicides Benomyl Benomyl Carbendazim Carbendazim (MBC) Benomyl->Carbendazim Degradation Analyte This compound (2-ABZ) Carbendazim->Analyte Metabolism/ Degradation

Caption: Origin of 2-ABZ from parent benzimidazole fungicides.

Summary of Quantitative Data

The performance of analytical methods can be compared based on key validation parameters. The table below summarizes typical quantitative data for the detection of 2-ABZ using various techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)RSD (%)Citation(s)
HPLC-DAD Fruit Juice4 µg/kg10 µg/kg81 - 95%< 8%
LC-MS/MS Animal Muscle< 6 µg/kg< 10 µg/kg> 50%Not Specified
Spectrofluorimetry Natural Water0.002 - 0.06 ng/mL0.006 - 0.2 ng/mL88.5 - 119.2%< 1%
TLC Plant Material0.02 - 0.08 mg/kg (ppm)Not Specified~87%Not Specified

References

Application Notes and Protocols: 2-Aminobenzimidazole Derivatives as Potential DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-4 elevates the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release. This mechanism provides a glucose-dependent regulation of blood sugar levels with a low risk of hypoglycemia. The 2-aminobenzimidazole (B67599) scaffold has been identified as a promising core structure for the development of novel DPP-4 inhibitors. This document provides an overview of the application of this compound derivatives as potential DPP-4 inhibitors, including their synthesis, biological evaluation, and relevant experimental protocols.

Data Presentation

One key finding is that the incorporation of an aromatic acid moiety, such as para-aminobenzoic acid, at the 2-amino position leads to potent DPP-4 inhibition.[1][2] In vivo studies in Wistar albino rats have demonstrated that this class of derivatives can effectively modulate DPP-4 activity.[1]

Table 1: Qualitative Structure-Activity Relationship of this compound Derivatives as DPP-4 Inhibitors

Derivative ClassSubstitution at 2-Amino PositionObserved DPP-4 Inhibitory Activity (Qualitative)Reference
1UnsubstitutedBaseline activityGeneral
2Alkyl chainsModerate activity[2]
3Aromatic ringsVariable activity depending on substitution[1]
4Aromatic acids (e.g., p-aminobenzoic acid)High activity

Note: This table is a qualitative summary based on available literature. Quantitative IC50 values for direct comparison are not publicly available at this time.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluating these compounds, the following diagrams are provided.

DPP4_Inhibition_Pathway cluster_0 Incretin Axis cluster_1 DPP-4 Action & Inhibition Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) secretes Pancreas Pancreas GLP-1 (active)->Pancreas acts on DPP4 DPP4 GLP-1 (active)->DPP4 substrate for Insulin Release Insulin Release Pancreas->Insulin Release increases Glucagon Release Glucagon Release Pancreas->Glucagon Release decreases Blood Glucose Lowering Blood Glucose Lowering Insulin Release->Blood Glucose Lowering Glucagon Release->Blood Glucose Lowering GLP-1 (inactive) GLP-1 (inactive) DPP4->GLP-1 (inactive) degrades to This compound Derivative This compound Derivative This compound Derivative->DPP4 inhibits

DPP-4 Inhibition Signaling Pathway

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: o-Phenylenediamine (B120857) & Cyanogen (B1215507) Bromide s1 Step 1: Synthesis of this compound core start->s1 s2 Step 2: Acylation with Chloroacetyl Chloride s1->s2 s3 Step 3: Nucleophilic substitution with various amines/aromatic acids s2->s3 s4 Purification & Characterization (IR, NMR, Mass Spec) s3->s4 iv1 DPP-4 Inhibition Assay (Fluorescence-based) s4->iv1 Test Compounds iv2 Determine % Inhibition iv1->iv2 iv3 Calculate IC50 values iv2->iv3 inv1 Animal Model: Wistar Albino Rats iv3->inv1 Lead Compounds inv2 Induction of Diabetes (e.g., Streptozotocin) inv1->inv2 inv3 Oral administration of this compound derivatives inv2->inv3 inv4 Blood glucose monitoring inv3->inv4 inv5 Measurement of plasma DPP-4 activity inv4->inv5

Experimental Workflow for Inhibitor Evaluation

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol outlines the general three-step synthesis for a variety of this compound derivatives.

Step 1: Synthesis of this compound

  • Dissolve o-phenylenediamine in an appropriate solvent (e.g., ethanol).

  • Add cyanogen bromide portion-wise with stirring at room temperature.

  • Heat the reaction mixture under reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated this compound by filtration, wash with water, and dry.

Step 2: Synthesis of N-(1H-benzimidazol-2-yl)-2-chloroacetamide

  • Suspend this compound in a dry aprotic solvent (e.g., dry benzene (B151609) or THF).

  • Cool the suspension in an ice bath.

  • Add chloroacetyl chloride dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to come to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and collect the product by filtration. Wash with a non-polar solvent to remove impurities.

Step 3: Synthesis of Final this compound Derivatives

  • Dissolve N-(1H-benzimidazol-2-yl)-2-chloroacetamide in a suitable solvent (e.g., ethanol).

  • Add the desired amine or aromatic acid (e.g., para-aminobenzoic acid) and a base (e.g., pyridine (B92270) or triethylamine).

  • Heat the mixture under reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final derivative.

Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

In Vitro DPP-4 Inhibition Assay (Fluorescence-based)

This protocol is adapted from commercially available DPP-4 inhibitor screening kits and can be used to determine the in vitro inhibitory activity of the synthesized this compound derivatives.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and the reference inhibitor in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well black microplate, add 25 µL of the diluted test compounds or reference inhibitor to the respective wells.

    • For the 'enzyme control' (100% activity) wells, add 25 µL of assay buffer containing the same percentage of DMSO as the compound wells.

    • For the 'blank' (no enzyme) wells, add 50 µL of assay buffer.

  • Enzyme Addition: Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the 'blank' wells.

  • Pre-incubation: Mix the plate gently and incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from 'blank' wells) from all other readings.

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

In Vivo Evaluation of DPP-4 Inhibitory Activity in Wistar Rats

This protocol provides a general framework for assessing the in vivo efficacy of this compound derivatives.

Animals:

  • Male Wistar albino rats (150-200 g)

  • House animals under standard laboratory conditions with free access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

Experimental Design:

  • Induction of Diabetes (Optional, for anti-diabetic studies):

  • Grouping and Treatment:

    • Divide the rats into groups (n=6 per group):

      • Group I: Normal control (vehicle)

      • Group II: Diabetic control (vehicle)

      • Group III: Diabetic + Reference drug (e.g., Sitagliptin)

      • Group IV, V, etc.: Diabetic + Test compounds (different doses of this compound derivatives)

    • Administer the test compounds and reference drug orally once daily for a specified period (e.g., 28 days).

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at regular intervals (e.g., weekly) to monitor blood glucose levels.

  • Measurement of Plasma DPP-4 Activity:

    • At the end of the treatment period, collect blood samples via cardiac puncture into EDTA-containing tubes.

    • Centrifuge the blood to separate the plasma.

    • Measure the DPP-4 activity in the plasma using a commercially available DPP-4 activity assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the changes in blood glucose levels and plasma DPP-4 activity between the different groups.

    • Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed effects.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel DPP-4 inhibitors. The synthetic route is accessible, and the scaffold allows for diverse modifications to optimize activity. While detailed quantitative SAR data is limited in publicly available literature, qualitative evidence strongly suggests that derivatives incorporating aromatic acids are particularly effective. The provided protocols offer a foundation for researchers to synthesize and evaluate these compounds, contributing to the discovery of new therapeutic agents for type 2 diabetes. Further studies are warranted to establish a comprehensive quantitative SAR and to explore the pharmacokinetic and toxicological profiles of the most potent derivatives.

References

Synthesis and Application of 2-Aminobenzimidazole Arylhydrazones in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2-aminobenzimidazole (B67599) arylhydrazones, a promising class of compounds in cancer research. These compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the disruption of key signaling pathways.

Introduction

This compound arylhydrazones are synthetic compounds characterized by a benzimidazole (B57391) core linked to an arylhydrazone moiety. This structural combination has proven effective in targeting cancerous cells. The benzimidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, while the arylhydrazone group contributes to the molecule's ability to interact with various biological targets. Research has highlighted their potential as anticancer agents, with demonstrated activity against a range of cancer cell lines. Their mechanisms of action often involve the disruption of microtubule dynamics, essential for cell division, and the inhibition of signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a selection of this compound arylhydrazone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylMCF-7 (Breast)5.98[1]
1b 4-MethoxyphenylA549 (Lung)8.86[2]
1c 2,4-DichlorophenylHCT-116 (Colon)1.9[3]
1d 4-NitrophenylHepG2 (Liver)3.8[3]
1e 3,4,5-TrimethoxyphenylSiha (Cervical)0.61[2]
2a 4-FluorophenylPC-3 (Prostate)66.6
2b 2-HydroxyphenylK562 (Leukemia)9.42
2c Naphthalen-2-ylHeLa (Cervical)17.31

Experimental Protocols

Protocol 1: Synthesis of this compound Arylhydrazones

This protocol outlines a general and effective method for the synthesis of this compound arylhydrazones.

Materials:

Procedure:

Step 1: Synthesis of this compound

  • To a solution of o-phenylenediamine (1 equivalent) in ethanol, add cyanogen (B1215507) bromide (1.1 equivalents) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Step 2: Synthesis of 2-Hydrazinyl-1H-benzimidazole

  • Reflux a mixture of this compound (1 equivalent) and hydrazine hydrate (10 equivalents) in ethanol for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried to yield 2-hydrazinyl-1H-benzimidazole.

Step 3: Synthesis of this compound Arylhydrazones

  • Dissolve 2-hydrazinyl-1H-benzimidazole (1 equivalent) in ethanol.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure this compound arylhydrazone.

Characterization:

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups such as N-H, C=N, and aromatic C-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the chemical structure and confirm the successful formation of the desired product.

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound arylhydrazones (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the growth medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound arylhydrazones and the general experimental workflow for their synthesis and evaluation.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product cluster_analysis Analysis o-phenylenediamine o-phenylenediamine Step 1: this compound Formation Step 1: this compound Formation o-phenylenediamine->Step 1: this compound Formation Aromatic Aldehyde Aromatic Aldehyde Step 3: Condensation Step 3: Condensation Aromatic Aldehyde->Step 3: Condensation Step 2: Hydrazine Addition Step 2: Hydrazine Addition Step 1: this compound Formation->Step 2: Hydrazine Addition Step 2: Hydrazine Addition->Step 3: Condensation This compound Arylhydrazone This compound Arylhydrazone Step 3: Condensation->this compound Arylhydrazone Characterization (IR, NMR, MS) Characterization (IR, NMR, MS) This compound Arylhydrazone->Characterization (IR, NMR, MS) Biological Evaluation (MTT Assay) Biological Evaluation (MTT Assay) This compound Arylhydrazone->Biological Evaluation (MTT Assay)

Caption: General workflow for the synthesis and analysis of this compound arylhydrazones.

Tubulin_Inhibition cluster_compound Compound Action cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequence This compound Arylhydrazone This compound Arylhydrazone αβ-Tubulin Dimers αβ-Tubulin Dimers This compound Arylhydrazone->αβ-Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization Inhibits Microtubule Microtubule Microtubule Polymerization->Microtubule Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by this compound arylhydrazones.

VEGFR2_Signaling cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway VEGFR-2->Ras/Raf/MEK/ERK Pathway PLCγ Pathway PLCγ Pathway VEGFR-2->PLCγ Pathway This compound Arylhydrazone This compound Arylhydrazone This compound Arylhydrazone->VEGFR-2 Inhibits ATP Binding Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Cell Migration Cell Migration Ras/Raf/MEK/ERK Pathway->Cell Migration Angiogenesis Angiogenesis PLCγ Pathway->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound arylhydrazones.

References

N-Substitution Reactions of 2-Aminobenzimidazoles in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzimidazole (B67599) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a versatile template for drug design. N-substitution reactions on the 2-amino group or the imidazole (B134444) ring nitrogen atoms provide a powerful tool to modulate the physicochemical properties and biological activity of these compounds, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of N-substituted 2-aminobenzimidazoles, with a focus on their application as kinase inhibitors in drug discovery.

Synthetic Methodologies for N-Substituted 2-Aminobenzimidazoles

A variety of synthetic strategies have been developed for the N-substitution of 2-aminobenzimidazoles. These methods offer access to a diverse range of derivatives, including N-alkyl, N-aryl, N-acyl, and N-sulfonyl compounds.

General Synthetic Routes

Several common synthetic routes for N-substituted 2-aminobenzimidazoles are outlined below. These reactions can be adapted and optimized for specific target molecules.

  • Reductive Amination: This method involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-alkylated derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl and N-heteroaryl derivatives by reacting this compound with aryl halides or triflates.

  • Acylation: The reaction of this compound with acid chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives.

  • Sulfonylation: N-sulfonyl derivatives can be synthesized by reacting this compound with sulfonyl chlorides in the presence of a base.

  • One-Pot Synthesis via Cyclodesulfurization: A visible light-mediated, photocatalyst-free one-pot synthesis from o-phenylenediamines and isothiocyanates provides an efficient route to N-substituted 2-aminobenzimidazoles. This method proceeds through N-substitution, thiourea (B124793) formation, and subsequent cyclodesulfurization.

  • Electrochemical Synthesis: An electrochemical method using sodium iodide as a mediator enables the cyclization-desulfurization of N-substituted o-phenylenediamines and isothiocyanates to afford N-substituted 2-aminobenzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-aminobenzimidazoles via Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of N-aryl-2-aminobenzimidazoles.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene (B28343) or Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv), aryl halide (1.2 equiv), Cs2CO3 (2.0 equiv), and Xantphos (0.1 equiv).

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Add Pd2(dba)3 (0.05 equiv) to the flask.

  • Add anhydrous toluene or dioxane to the flask.

  • Heat the reaction mixture at 80-110 °C under a nitrogen or argon atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl-2-aminobenzimidazole.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of N-substituted 2-aminobenzimidazoles against a target kinase, such as Casein Kinase 1 Delta (CK1δ).

Materials:

  • Recombinant human kinase (e.g., CK1δ)

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (N-substituted 2-aminobenzimidazoles)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation

The biological activity of N-substituted 2-aminobenzimidazoles is often quantified by their half-maximal inhibitory concentration (IC50) against specific targets.

Compound IDSubstitution PatternTarget KinaseIC50 (nM)
23 5-cyano, N-(1H-pyrazol-3-yl)acetylCK1δ98.6

Signaling Pathway Visualization

N-substituted 2-aminobenzimidazoles have been investigated as inhibitors of various kinase signaling pathways implicated in diseases like cancer. For example, inhibition of receptor tyrosine kinases (RTKs) is a key strategy in cancer therapy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of the Receptor Tyrosine Kinase (RTK) signaling pathway by a this compound derivative.

Experimental Workflow Visualization

The development of novel drug candidates involves a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design Lead_Opt->Synthesis In_Vivo In Vivo Efficacy and PK/PD Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of this compound-based drug candidates.

Conclusion

N-substitution reactions of 2-aminobenzimidazoles offer a versatile and powerful approach for the design and synthesis of novel therapeutic agents. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in various disease areas, particularly in the development of kinase inhibitors. The diverse pharmacological activities reported for this compound derivatives, including anticancer, anti-inflammatory, antimicrobial, and antimalarial effects, underscore the continued importance of this chemical class in drug discovery.

References

Application Notes and Protocols: Employing 2-Aminobenzimidazole in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Aminobenzimidazole (B67599) Scaffold

The this compound (2-ABI) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] Its structural similarity to endogenous purine (B94841) bases allows it to interact with a wide array of biological targets, making it a valuable starting point for the design of novel therapeutic agents.[1][2] In the field of antibacterial research, the 2-ABI core has been successfully exploited to develop compounds with diverse mechanisms of action, ranging from direct bactericidal or bacteriostatic effects to more nuanced roles as biofilm inhibitors and antibiotic adjuvants.[3][4]

This document provides detailed application notes on the various strategies for employing 2-ABI in the synthesis of antibacterial agents, alongside specific experimental protocols for key synthetic transformations and biological assays.

Application Note 1: Direct Antibacterial Agents

Derivatives of this compound have been shown to possess intrinsic antibacterial activity against a range of both Gram-positive and Gram-negative pathogens. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzimidazole (B57391) nucleus and the exocyclic amino group can significantly modulate the potency and spectrum of activity. For instance, the introduction of specific aryl groups or halogen substituents can lead to compounds with potent activity against clinically relevant strains.

Key Features:

  • Broad-spectrum potential.

  • Activity can be tuned through synthetic modification.

  • Represents a traditional approach to antibiotic discovery.

Application Note 2: Anti-Biofilm Agents

A significant challenge in treating chronic bacterial infections is the formation of biofilms, which are communities of bacteria encased in a protective extracellular matrix that renders them highly resistant to conventional antibiotics. This compound derivatives have emerged as potent inhibitors of biofilm formation and potent agents for the dispersal of pre-formed biofilms, particularly in the opportunistic pathogen Pseudomonas aeruginosa. Notably, this anti-biofilm activity is often independent of direct bactericidal effects, suggesting a mechanism that interferes with bacterial signaling pathways such as quorum sensing (QS).

Key Features:

  • Targets bacterial virulence without imposing bactericidal selective pressure.

  • Can be used to disperse existing, antibiotic-resistant biofilms.

  • Offers a promising strategy to combat chronic and persistent infections.

Application Note 3: Adjuvants to Potentiate Existing Antibiotics

Perhaps one of the most innovative applications of the 2-ABI scaffold is its use in developing adjuvants that can restore or expand the activity of existing antibiotics against multi-drug resistant (MDR) bacteria. Specifically, 2-ABI derivatives have been identified that potentiate the efficacy of Gram-positive selective antibiotics, such as macrolides, against Gram-negative pathogens like Klebsiella pneumoniae and Acinetobacter baumannii. The proposed mechanism involves the disruption of the outer membrane integrity of Gram-negative bacteria by interacting with lipopolysaccharide (LPS) or lipooligosaccharide (LOS), thereby increasing the permeability of the cell to the partner antibiotic.

Key Features:

  • Revitalizes the existing antibiotic arsenal.

  • Addresses the challenge of Gram-negative resistance.

  • Offers a synergistic approach to antibacterial therapy.

Quantitative Data Summary

The following tables summarize the antibacterial and anti-biofilm activities of representative this compound derivatives from the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives as Antibiotic Adjuvants

Compound IDBacterial StrainPartner AntibioticAdjuvant Concentration (µM)MIC of Partner Antibiotic Alone (µg/mL)MIC with Adjuvant (µg/mL)Fold PotentiationReference
Lead CompoundKlebsiella pneumoniae 2146Clarithromycin305122256
Lead CompoundAcinetobacter baumannii 5075Clarithromycin532216

Table 2: Anti-Biofilm Activity of this compound Derivatives against Pseudomonas aeruginosa

Compound IDBiofilm Inhibition (IC₅₀, µM)Biofilm Dispersion (DC₅₀, µM)Reference
7 4784
21 (5,6-dimethyl 2-ABI)4.092

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Condensation

This protocol describes a common method for the synthesis of the this compound core through the reaction of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide. Subsequent modifications can be performed on the resulting this compound.

Materials:

  • o-Phenylenediamine

  • Cyanogen bromide (Caution: Highly toxic)

  • Sodium bicarbonate

  • Ethanol (B145695)

  • Water

Procedure:

  • Dissolve o-phenylenediamine in a suitable solvent such as a mixture of ethanol and water.

  • Prepare a solution of cyanogen bromide in the same solvent system.

  • Slowly add the cyanogen bromide solution to the o-phenylenediamine solution at room temperature with constant stirring.

  • After the addition is complete, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure this compound.

Protocol 2: Synthesis of Substituted 2-Aminobenzimidazoles from Substituted o-Phenylenediamines and Isothiocyanates

This protocol outlines a versatile method for creating a diverse library of N-substituted 2-aminobenzimidazoles.

Materials:

  • Substituted o-phenylenediamine

  • Aryl or alkyl isothiocyanate

  • Iodoacetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine and the desired isothiocyanate in ethanol.

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding thiourea (B124793) intermediate.

  • Add iodoacetic acid to the reaction mixture.

  • Heat the reaction mixture to 60°C and maintain for approximately 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid by filtration, wash with a suitable solvent, and dry.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 3: Evaluation of Antibacterial Activity (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

Materials:

  • Synthesized this compound derivative

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well of the microtiter plate.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 4: Biofilm Inhibition Assay

This protocol outlines a crystal violet-based method to quantify the inhibition of biofilm formation.

Materials:

  • Test compound

  • Pseudomonas aeruginosa

  • M9 minimal media (or other suitable growth medium)

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Procedure:

  • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Add a standardized culture of P. aeruginosa to each well.

  • Incubate the plate under static conditions for 24 hours at 37°C to allow for biofilm formation.

  • After incubation, discard the planktonic cells and gently wash the wells with buffer or water to remove non-adherent bacteria.

  • Add the crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the attached biofilm.

  • Remove the crystal violet solution and wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.

  • Quantify the biofilm biomass by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the untreated control. The IC₅₀ is the concentration of the compound that causes 50% inhibition of biofilm formation.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Core Structure & Derivatization cluster_testing Biological Evaluation o_phenylenediamine o-Phenylenediamine (or substituted analog) condensation Condensation/ Cyclization o_phenylenediamine->condensation reagent Cyanogen Bromide or Isothiocyanate reagent->condensation two_abi_core This compound Core condensation->two_abi_core derivatization Further Derivatization (R-groups) two_abi_core->derivatization final_compound Final Antibacterial Agent derivatization->final_compound bio_testing Antibacterial & Anti-biofilm Assays (MIC, IC50) final_compound->bio_testing

Caption: General workflow for the synthesis and evaluation of this compound-based antibacterial agents.

Adjuvant_Mechanism cluster_bacteria Gram-Negative Bacterium cluster_effect Synergistic Effect om Outer Membrane (OM) (with LPS/LOS) im Inner Membrane increased_permeability Increased OM Permeability cytoplasm Cytoplasm (Ribosomes, etc.) bacterial_death Inhibition of Protein Synthesis -> Bacterial Death antibiotic Gram-Positive Selective Antibiotic (e.g., Macrolide) antibiotic->om Blocked by intact OM antibiotic_entry Antibiotic Entry antibiotic->antibiotic_entry Enters cell abi_adjuvant 2-ABI Adjuvant abi_adjuvant->om Interacts with/ Disrupts LPS/LOS increased_permeability->antibiotic_entry

Caption: Proposed mechanism of action for 2-ABI adjuvants in Gram-negative bacteria.

References

Troubleshooting & Optimization

troubleshooting purification of 2-aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Purification of 2-Aminobenzimidazole (B67599). This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound is off-color (yellow, beige, or brown) instead of white. How can I remove the colored impurities?

A1: The appearance of this compound can range from a white powder to light yellow, cream, or beige flakes[1][2]. However, significant coloration often indicates the presence of impurities, which can be starting materials, by-products, or degradation products.

Troubleshooting Steps:

  • Recrystallization with Decolorizing Carbon: This is the most common method to remove colored impurities.

    • Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture)[3][4].

    • Add a small amount (typically 1-2% by weight) of activated decolorizing carbon to the hot solution.

    • Keep the solution hot for 5-10 minutes, with occasional swirling[4].

    • Perform a hot gravity filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent the product from crystallizing prematurely on the filter paper.

    • Allow the clear, colorless filtrate to cool slowly to room temperature, followed by an ice bath, to induce crystallization.

    • Collect the purified white crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. Choose a solvent system that provides good separation between your product and the colored impurities on a Thin Layer Chromatography (TLC) plate before scaling up.

Q2: I'm observing a broad melting point range for my purified this compound. What does this indicate and how can I fix it?

A2: A broad melting point range is a classic sign of impurities. The literature value for the melting point of this compound is typically in the range of 226-231°C. A significant deviation or a range wider than 2°C suggests that further purification is necessary.

Troubleshooting Steps:

  • Sequential Purification: If a single purification step is insufficient, combine methods. For example, perform an initial recrystallization to remove the bulk of the impurities, followed by column chromatography for fine purification.

  • Re-evaluate Recrystallization Solvent: The initial solvent choice may not be optimal. Test a range of solvents or solvent pairs to find a system where the product has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities remain soluble at all temperatures.

  • Check for Co-eluting Impurities: If you are using column chromatography, the impurity might have a similar polarity to your product. In this case, try changing the stationary phase (e.g., from silica (B1680970) gel to alumina) or using a different solvent system for elution.

Q3: When running column chromatography for this compound on silica gel, I see significant peak tailing. Why is this happening and how can I prevent it?

A3: This is a common issue when purifying basic compounds like this compound on standard silica gel. The basic amine groups on your compound interact strongly with the acidic silanol (B1196071) groups (Si-OH) on the silica surface, leading to poor separation and tailing peaks.

Troubleshooting Steps:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase (eluent).

    • Triethylamine (B128534) (Et₃N): Typically, 0.1-1% triethylamine is added to the solvent system. It will "cap" the acidic sites on the silica gel, preventing strong adsorption of your basic compound.

    • Ammonia (B1221849): A solvent system saturated with ammonia can also be effective. For example, a mixture of Dichloromethane/Methanol saturated with NH₃.

  • Switch to a Different Stationary Phase:

    • Alumina (B75360) (Al₂O₃): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Silica (C18): Reversed-phase chromatography is often an excellent choice. For basic amines, it is recommended to use a mobile phase with a pH at least two units above the amine's pKa to ensure it is in its neutral, free-base form. Given the predicted pKa of this compound is around 11.4, a high pH mobile phase would be needed.

Q4: My yield of this compound is very low after purification. What are the common causes of product loss?

A4: Low yield can result from issues during the reaction or losses during the purification workup.

Troubleshooting Steps:

  • Recrystallization Losses:

    • Using too much solvent: Adding more hot solvent than necessary to dissolve the compound will result in a non-saturated solution, and less product will crystallize upon cooling. Use the minimum amount of hot solvent required.

    • Cooling too quickly: Rapid cooling (e.g., placing the hot flask directly into an ice bath) can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature first.

    • Premature crystallization: The product may crystallize during hot filtration. Ensure the funnel and receiving flask are pre-heated, and perform the filtration quickly.

  • Column Chromatography Losses:

    • Irreversible Adsorption: The compound may be binding too strongly to the column, especially if using unmodified silica gel. See Q3 for solutions.

    • Incorrect Fraction Collection: The product may have eluted in fractions you did not collect. Monitor the elution carefully using TLC.

  • Reaction Issues:

    • Some synthetic routes can produce side products like ureas, which can be challenging to separate and may reduce the overall yield of the desired this compound. Using alternative synthetic methods, such as those employing iodoacetic acid as a cyclodesulfurization agent, can prevent the formation of such side products.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 934-32-7
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Melting Point 226-231 °C
Appearance Light yellow to cream/beige powder or flakes
pKa 11.41 ± 0.10 (Predicted)
Solubility Slightly soluble in water. Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This protocol is adapted from a procedure for a related compound and general recrystallization principles. This method is useful when a single solvent is not ideal. A common pair for compounds like this could be a soluble solvent like Dimethylformamide (DMF) or Ethanol, and an anti-solvent like Acetonitrile or Water.

Materials:

  • Crude this compound

  • Solvent 1 (e.g., minimum amount of hot Dimethylformamide or Ethanol)

  • Solvent 2 (anti-solvent, e.g., Acetonitrile or Water)

  • Erlenmeyer flask, heating source (hot plate), filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Heat Solvent 1 to its boiling point. Add the minimum amount of hot Solvent 1 dropwise to the flask until the solid is just dissolved.

  • If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.

  • Heat the clear filtrate back to boiling.

  • Slowly add Solvent 2 dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Add one or two drops of hot Solvent 1 to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold Solvent 2.

  • Allow the crystals to air dry or dry in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol provides a general workflow for purifying this compound on silica gel, incorporating best practices for basic compounds.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., Chloroform:Ethanol 90:10, or Dichloromethane:Methanol 95:5)

  • Triethylamine (basic modifier)

  • Chromatography column, collection tubes, TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.

  • Eluent Preparation: Prepare the mobile phase. For example, 1 L of 95:5 DCM:MeOH. To this, add 1-2 mL of triethylamine (0.1-0.2%) to prevent peak tailing.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be steady.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Visualizations

G General Troubleshooting Workflow for Purification Issues start Crude Product (this compound) check_purity Assess Purity (TLC, Melting Point, Color) start->check_purity is_pure Is Product Pure? check_purity->is_pure column_chrom Perform Column Chromatography check_purity->column_chrom Still Impure end_impure Re-evaluate Strategy (Try different method/solvents) check_purity->end_impure Still Impure after multiple attempts recrystallize Attempt Recrystallization is_pure->recrystallize No end_pure Pure Product is_pure->end_pure Yes recrystallize->check_purity column_chrom->check_purity

Caption: Troubleshooting workflow for purification of this compound.

G Experimental Workflow: Recrystallization cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation dissolve 1. Dissolve crude solid in minimum hot solvent add_carbon 2. Add activated carbon (if colored) dissolve->add_carbon hot_filter 3. Hot gravity filter add_carbon->hot_filter cool_slow 4. Cool filtrate slowly to room temperature hot_filter->cool_slow ice_bath 5. Place in ice bath cool_slow->ice_bath vac_filter 6. Collect crystals by vacuum filtration ice_bath->vac_filter wash 7. Wash with cold solvent vac_filter->wash dry 8. Dry crystals wash->dry end end dry->end Pure Crystals

Caption: Step-by-step workflow for the recrystallization process.

G Experimental Workflow: Column Chromatography cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation pack_column 1. Pack column with silica gel slurry load_sample 2. Load sample (wet or dry loading) pack_column->load_sample elute 3. Elute with mobile phase (+ basic modifier) load_sample->elute collect 4. Collect fractions elute->collect tlc 5. Analyze fractions by TLC collect->tlc combine 6. Combine pure fractions tlc->combine evaporate 7. Evaporate solvent combine->evaporate end end evaporate->end Purified Product

Caption: Step-by-step workflow for column chromatography purification.

References

Technical Support Center: Optimization of 2-Aminobenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-aminobenzimidazoles. Below you will find a comprehensive guide in a question-and-answer format to address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired 2-aminobenzimidazole (B67599) product. What are the potential causes and how can I optimize the reaction?

Answer: Low or no yield can stem from several factors, including incomplete reaction, degradation of starting materials, or suboptimal reaction conditions.[1][2] Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.[1][2] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.

  • Degradation of Starting Materials: o-Phenylenediamine (B120857), a common starting material, is susceptible to oxidation and can decompose at high temperatures or under harsh acidic conditions. The nitro group in substituted phenylenediamines can also be sensitive.

    • Solution: Use high-quality, purified starting materials. Employ moderate temperatures and consider catalysts that operate under neutral or mild acidic conditions to prevent degradation.

  • Inefficient Catalyst or Conditions: The chosen catalyst or reaction conditions may not be optimal for your specific substrates.

    • Solution: Experiment with different catalysts. For condensations with aldehydes, catalysts like ammonium (B1175870) chloride (NH₄Cl) can be effective. For reactions with carboxylic acids, acidic conditions (e.g., 4 N HCl) or polyphosphoric acid (PPA) are often employed. Ensure anhydrous conditions by using dry glassware and solvents, especially with moisture-sensitive catalysts.

Issue 2: Presence of Multiple Spots on TLC (Impure Product)

Question: My TLC plate shows multiple spots, indicating an impure product. What are the likely side reactions and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting materials.

  • Side Reactions: A common side reaction is the formation of disubstituted benzimidazoles, especially when using aldehydes as a reactant.

    • Solution: Optimize the stoichiometry of the reactants. A 1:1 molar ratio of o-phenylenediamine to the aldehyde is recommended to minimize the formation of the 1,2-disubstituted product.

  • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials will appear on the TLC plate.

    • Solution: As with low yield issues, extend the reaction time or adjust the temperature. Unreacted starting materials can often be removed during the purification process.

  • Oxidation: o-Phenylenediamines are prone to oxidation, which can lead to the formation of colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying my this compound product. It may be an oily residue or difficult to crystallize. What purification strategies can I employ?

Answer: Challenges in product isolation often indicate the presence of impurities or residual solvent.

  • Oily Product: An oily residue suggests that the product is impure.

    • Solution: Attempt purification by column chromatography. If the product is basic, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can reduce tailing on silica (B1680970) gel. Trituration with a non-polar solvent like hexane (B92381) can also help induce crystallization.

  • Difficulty in Crystallization: The choice of solvent is crucial for successful recrystallization.

    • Solution: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing 2-aminobenzimidazoles include ethanol (B145695), methanol, and acetonitrile. The addition of activated charcoal during recrystallization can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-aminobenzimidazoles?

A1: The most prevalent methods involve the condensation of o-phenylenediamine with various reagents. The Phillips benzimidazole (B57391) synthesis, which uses a condensation reaction with carboxylic acids or their derivatives, is a classic approach. Modern variations utilize reagents like cyanogen (B1215507) bromide, isonitriles, or employ metal catalysts (e.g., cobalt, copper) to achieve the synthesis under milder conditions. Microwave-assisted synthesis has also become a popular method for accelerating these reactions.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended for full characterization:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

  • Spectroscopy: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular weight and structure of the compound.

Q3: What is the role of an acidic catalyst in the synthesis of 2-aminobenzimidazoles?

A3: In many synthesis protocols, particularly those involving condensation with carboxylic acids or aldehydes, an acidic catalyst serves to activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. In some cases, like with polyphosphoric acid (PPA), the catalyst can also act as a dehydrating agent to facilitate the final cyclization step.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Phillips-Ladenburgo-Phenylenediamine, Anthranilic Acid4N HCl-Reflux12 hGood
Microwave-assisted2-Chloro-1H-benzimidazole, Amines-Methyl-1-butanol or MeOH---
Cobalt-catalyzed2-Aminoanilines, IsonitrilesCobalt catalyst---Moderate to Excellent
CyclodesulfurizationPre-formed thioureaIodoacetic acidEthanol603 hHigh
Conventional Heating2-(2-hydrazinylphenyl)-1H-benzimidazole, Substituted benzaldehyde-EthanolReflux8 h-

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline via Phillips-Ladenburg Reaction

This protocol is adapted from a conventional method for synthesizing this compound derivatives.

Materials:

  • o-Phenylenediamine (0.046 mol)

  • Anthranilic acid (0.046 mol)

  • 4N Hydrochloric acid (50 mL)

  • Concentrated ammonia (B1221849) solution

  • Ethanol for recrystallization

Procedure:

  • Combine o-phenylenediamine and anthranilic acid in a round-bottom flask.

  • Add 50 mL of 4N HCl to the mixture.

  • Heat the mixture under reflux for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Make the solution distinctly basic by the gradual addition of concentrated ammonia solution.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(1H-benzo[d]imidazol-2-yl)aniline.

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

This is a general protocol for the rapid synthesis of benzimidazoles using microwave irradiation.

Materials:

  • o-Phenylenediamine (1 equivalent)

  • Aldehyde (1 equivalent)

  • Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine the o-phenylenediamine, aldehyde, and catalyst.

  • If using a solvent, add it to the vessel.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a specified power and time (e.g., 60°C for 5-10 minutes). Optimal conditions should be determined experimentally.

  • After irradiation, allow the vessel to cool to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, add cold water to induce precipitation and then filter.

  • Wash the product with cold water and dry.

  • Further purify the product by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reactants Prepare Reactants (o-phenylenediamine, etc.) mix Mix Reactants & Solvent/Catalyst prep_reactants->mix prep_glassware Dry Glassware prep_glassware->mix react Heat Reaction (Conventional or Microwave) mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Complete precipitate Precipitate/Extract Product cool->precipitate filtrate Filter & Wash Solid precipitate->filtrate purify Recrystallize or Column Chromatography filtrate->purify analyze Analyze Product (TLC, MP, NMR, MS) purify->analyze final_product Pure this compound analyze->final_product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low/No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Starting Material Degradation start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Increase Time/Temp Monitor with TLC cause1->sol1 sol2 Use Pure Reagents Inert Atmosphere cause2->sol2 sol3 Optimize Catalyst/Solvent Ensure Anhydrous Conditions cause3->sol3 outcome Improved Yield sol1->outcome sol2->outcome sol3->outcome

References

stability testing of 2-aminobenzimidazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzimidazole (B67599). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is generally considered stable under normal ambient temperatures and pressures.[1] For long-term storage, it is recommended to keep it in a dark place, sealed in a dry environment at room temperature.[1][2] When in a dimethyl sulfoxide (B87167) (DMSO) solution, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months, protected from light.[3]

Q2: In which common laboratory solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] It is only slightly soluble in water.

Q3: What are the known incompatibilities of this compound?

This compound can react exothermically with acids to form salts and water. It may be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides. In combination with strong reducing agents like hydrides, it may generate flammable hydrogen gas.

Q4: How does pH affect the stability of this compound in aqueous solutions?

While specific degradation kinetics at different pH values for this compound are not extensively documented, a study on the closely related compound 2-(aminomethyl)benzimidazole showed that it is stable in aqueous solutions at various pH values for at least 48 hours. This suggests that the benzimidazole (B57391) core is relatively stable across a range of pH conditions. However, studies on other benzimidazole derivatives, such as mebendazole (B1676124) and albendazole, have shown that they are susceptible to hydrolysis, particularly under alkaline conditions. Therefore, it is crucial to experimentally determine the stability of this compound in your specific buffer system.

Q5: Is this compound sensitive to light?

Yes, benzimidazole compounds are often photosensitive. It is recommended to protect this compound and its solutions from light to prevent potential photodegradation. Studies on the parent compound, benzimidazole, have shown that it can undergo photodegradation to form various products, including dehydrodimers.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected precipitation of this compound from solution. - Solvent saturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. - Temperature change: Solubility can be temperature-dependent. A decrease in temperature may cause precipitation. - pH shift: In aqueous solutions, a change in pH could affect the solubility of the compound.- Verify solubility: Check the solubility of this compound in the specific solvent and at the working temperature. Consider using a co-solvent to increase solubility. - Maintain temperature: Ensure a constant temperature during your experiment. If warming was required for dissolution, check for precipitation upon cooling to room temperature. - Buffer the solution: If working in an aqueous medium, use a suitable buffer to maintain a constant pH.
Inconsistent analytical results (e.g., varying peak areas in HPLC). - Degradation of this compound: The compound may be degrading in the solvent or under the experimental conditions (e.g., exposure to light, incompatible reagents). - Inappropriate analytical method: The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact compound and its degradation products.- Prepare fresh solutions: Prepare solutions of this compound fresh before each experiment. - Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. - Review experimental conditions: Ensure that all reagents and conditions are compatible with this compound. - Develop a stability-indicating method: Use a validated HPLC method that can separate this compound from potential degradation products. This typically involves performing a forced degradation study.
Appearance of unknown peaks in chromatograms over time. - Formation of degradation products: this compound is likely degrading under the storage or experimental conditions.- Conduct a forced degradation study: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. - Use a mass spectrometer (MS) detector: Couple your HPLC to a mass spectrometer to help identify the mass of the unknown peaks and elucidate their structures.

Quantitative Stability Data (Illustrative Examples)

Table 1: Stability of Mebendazole in Different Solvents under Photolytic and Thermal Stress

SolventConditionDegradation after 24h (%)Reference
EthanolLight (Xenon lamp)~40%Based on studies of related compounds
EthanolDark (40°C)< 5%Based on studies of related compounds
0.1 M HClLight (Xenon lamp)No significant degradationBased on studies of related compounds
0.1 M NaOHDark (40°C)~20%Based on studies of related compounds

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureMaximum Storage DurationLight ProtectionReference
DMSO-20°C1 monthRequired
DMSO-80°C6 monthsRequired

Experimental Protocols

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are detailed protocols for conducting such a study.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Also, place a vial of the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0). The exact gradient will need to be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 280 nm is a good starting point).

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution of this compound in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal Degradation (Solid & Solution, 60-105°C) prep_stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) prep_stock->photo Expose to stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc quantify Quantify this compound and Degradation Products hplc->quantify pathway Identify Degradation Pathways quantify->pathway

Caption: Experimental workflow for the forced degradation study of this compound.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes cluster_analysis_methods Analytical Monitoring solvent Solvent Type degradation Chemical Degradation solvent->degradation precipitation Precipitation solvent->precipitation ph pH (Aqueous) ph->degradation temperature Temperature temperature->degradation light Light Exposure light->degradation oxidants Presence of Oxidants oxidants->degradation hplc_uv HPLC-UV degradation->hplc_uv Monitored by lc_ms LC-MS degradation->lc_ms Monitored by precipitation->hplc_uv Observed during analysis no_change Stable hplc_uv->no_change Confirms stability lc_ms->no_change Confirms stability

Caption: Logical relationships in the stability testing of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 2-aminobenzimidazole (B67599).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

The primary methods for large-scale synthesis of this compound involve the reaction of o-phenylenediamine (B120857) with either cyanogen (B1215507) bromide or cyanamide (B42294). Another common approach is the cyclodesulfurization of N-(o-aminophenyl)thiourea. While modern methods like visible light-mediated or electrochemical desulfurization show promise for scalability, the traditional routes are well-established in industrial settings.[1][2][3]

Q2: What are the critical safety precautions to consider during the scale-up of this compound synthesis?

Handling cyanogen bromide, a highly toxic and volatile reagent, requires extreme caution with appropriate ventilation and personal protective equipment. The reaction with cyanamide can be exothermic and requires careful temperature control to prevent runaway reactions. When using desulfurizing agents like mercuric oxide, proper handling and disposal procedures are crucial due to their toxicity.[3][4] A thorough risk assessment should be conducted before any scale-up operation.

Q3: How can I monitor the progress of the reaction during scale-up?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By comparing the spot of the reaction mixture with the starting materials and a pure sample of this compound, you can determine the extent of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the typical impurities observed in the synthesis of this compound?

Common impurities can include unreacted o-phenylenediamine, and byproducts such as ureas or thioureas depending on the synthetic route. Process-related impurities can also arise from side reactions or degradation of the product under harsh conditions. For instance, in the synthesis of related benzimidazole (B57391) drugs, impurities from S-methylation instead of the desired alkylation have been reported.

Troubleshooting Guides

Issue 1: Low Yield

A low yield of this compound is a frequent challenge during scale-up. The following table outlines potential causes and their corresponding solutions.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC or HPLC. - Gradually increase the reaction temperature, but be cautious of potential byproduct formation at higher temperatures. - Ensure efficient mixing, especially in large reactors, to maintain homogeneity.
Suboptimal Reagent Stoichiometry - Carefully verify the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Poor Reagent Quality - Use high-purity starting materials. Impurities in o-phenylenediamine can interfere with the reaction.
Side Reactions - Adjust the reaction temperature to minimize side reactions. - Consider a slower, controlled addition of one of the reactants.
Product Loss During Work-up - Optimize the pH for product precipitation. - Use an appropriate solvent for recrystallization to minimize solubility losses.
Issue 2: Product Purity Issues

Obtaining high-purity this compound on a large scale can be challenging. Here are some common purity-related problems and their solutions.

ProblemPotential CauseSolution
Colored Product Oxidation of o-phenylenediamine or the product.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use decolorizing carbon (charcoal) during recrystallization.
Presence of Starting Materials Incomplete reaction.- See "Low Yield" troubleshooting guide. - Optimize the purification process (e.g., recrystallization solvent and temperature).
Formation of Gummy or Oily Product Impurities hindering crystallization.- Attempt to induce crystallization by scratching the flask or adding a seed crystal. - Re-purify the product using a different solvent system or by column chromatography.
Insoluble Impurities Byproducts from the reaction.- Filter the hot solution during recrystallization to remove insoluble impurities.

Experimental Protocols

Method 1: Synthesis from o-Phenylenediamine and Cyanogen Bromide

This method is known for producing this compound in good yield, but the toxicity of cyanogen bromide is a significant drawback.

Procedure:

  • In a well-ventilated fume hood, dissolve o-phenylenediamine (1 equivalent) in water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1 equivalent) in water to the cooled o-phenylenediamine solution with vigorous stirring.

  • After the addition is complete, continue stirring for a specified time while monitoring the reaction by TLC.

  • Make the reaction mixture basic by the addition of an appropriate base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method 2: Synthesis via Cyclodesulfurization of N-(o-aminophenyl)thiourea

This method involves the formation of a thiourea (B124793) intermediate followed by ring closure. Various desulfurizing agents can be used.

Procedure:

  • Thiourea Formation: React o-phenylenediamine with an isothiocyanate to form the corresponding N-(o-aminophenyl)thiourea.

  • Cyclodesulfurization:

    • Suspend the dried thiourea intermediate in a suitable solvent (e.g., ethanol).

    • Add the desulfurizing agent (e.g., mercuric oxide, an alkyl halide, or a carbodiimide-based reagent).

    • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter to remove the precipitated sulfide.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify by recrystallization.

Quantitative Data

The following table summarizes typical yields for different synthetic methods found in the literature. Note that direct comparisons of industrial-scale data are often proprietary and not publicly available. The data presented here is based on laboratory-scale syntheses, which may not be directly transferable to large-scale production.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical YieldReference
Cyanogen Bromide Methodo-PhenylenediamineCyanogen Bromide~Quantitative (lab scale)
Cyanamide Methodo-PhenylenediamineCyanamide, NaOHGood (industrial potential)
CyclodesulfurizationN-(o-aminophenyl)thioureaAlkyl HalidesGood
Electrochemical DesulfurizationN-substituted o-phenylenediamines, isothiocyanatesNaIUp to 98% (for N-substituted)
Microwave-Assisted Synthesiso-Phenylenediamine, GlycineHCl56-77% (for 2-aminomethylbenzimidazole)

Visualizations

Synthetic Pathway of this compound

G General Synthetic Pathways to this compound OPD o-Phenylenediamine Thiourea N-(o-aminophenyl)thiourea OPD->Thiourea + Isothiocyanate TwoABZ This compound OPD->TwoABZ + CNBr OPD->TwoABZ + Cyanamide CNBr Cyanogen Bromide Cyanamide Cyanamide Thiourea->TwoABZ Desulfurization G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents No extend_time->check_reaction reagent_issue Reagent Issue Identified check_reagents->reagent_issue purify_reagents Purify/Replace Reagents & Verify Stoichiometry reagent_issue->purify_reagents Yes check_workup Review Work-up & Purification reagent_issue->check_workup No purify_reagents->start workup_issue Product Loss During Work-up check_workup->workup_issue optimize_workup Optimize pH, Solvent, etc. workup_issue->optimize_workup Yes success Yield Improved workup_issue->success No optimize_workup->start

References

Technical Support Center: Regioselectivity in 2-Aminobenzimidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzimidazole (B67599). The following sections address common challenges in controlling regioselectivity during substitution reactions, offering solutions and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of N-substituted 2-aminobenzimidazoles, with a focus on controlling regioselectivity between the endocyclic (N1) and exocyclic (N-exo) nitrogen atoms.

Issue 1: Poor or No Regioselectivity (Mixture of N1 and N-exo isomers)

  • Question: My reaction is producing a mixture of N1 and N-exo substituted products. How can I improve the selectivity for a single isomer?

  • Answer: Achieving high regioselectivity in the alkylation or arylation of this compound is a common challenge. The outcome is influenced by a delicate balance of electronic and steric factors, as well as the reaction conditions. Here are key parameters to optimize:

    • Catalyst System: For N-arylation, the choice of metal catalyst is critical. Palladium-based catalysts often favor substitution on the exocyclic amino group (N-exo), while copper-based catalysts tend to direct arylation to the endocyclic N1 position.[1]

    • Base and Solvent Combination: The choice of base and solvent plays a crucial role. For N-alkylation, a common strategy to favor N1 substitution is the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF. This combination helps to deprotonate the endocyclic nitrogen, making it a more potent nucleophile. Conversely, reactions in neutral or basic media may favor reaction at the exocyclic amino group.[2]

    • Steric Hindrance: The steric bulk of both the electrophile and any existing substituents on the this compound ring can influence the site of substitution.[3] Bulky electrophiles may preferentially react at the less sterically hindered exocyclic nitrogen.

    • Temperature: Reaction temperature can affect the thermodynamic versus kinetic control of the reaction. It is advisable to run the reaction at a lower temperature initially and monitor the product distribution.

Issue 2: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired product at all. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields can be attributed to several factors:

    • Reagent Quality: Ensure the purity of your starting materials, including the this compound, the electrophile (e.g., alkyl halide or aryl halide), and the solvent. Impurities can inhibit the reaction or lead to unwanted side products.

    • Reaction Conditions: Re-evaluate your reaction parameters. If using a metal catalyst, ensure it has not been deactivated. The choice of an appropriate base and solvent system is also critical for achieving good conversion.[4]

    • Reaction Time and Temperature: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. In some cases, increasing the reaction temperature may be necessary to drive the reaction to completion.

Issue 3: Formation of Side Products

  • Question: I am observing the formation of unexpected side products. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products can complicate purification and reduce the yield of the desired isomer.

    • Over-alkylation/arylation: In some cases, di-substitution can occur, with both the N1 and N-exo positions being functionalized. To minimize this, use a stoichiometric amount of the electrophile or add it slowly to the reaction mixture.

    • Decomposition: this compound and some of its derivatives can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or highly acidic or basic conditions if you observe degradation of your starting material or product.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism that governs regioselectivity in this compound reactions?

  • A1: The regioselectivity is primarily determined by the relative nucleophilicity of the two nitrogen atoms (N1 and N-exo). The endocyclic N1 nitrogen is part of the aromatic imidazole (B134444) ring, and its nucleophilicity can be enhanced by deprotonation with a suitable base. The exocyclic amino group's nucleophilicity is also significant. The reaction conditions, including the solvent, base, and catalyst, can modulate the reactivity of each nitrogen, thus directing the substitution to one site over the other.

  • Q2: How do I choose the right solvent for my reaction?

  • A2: The choice of solvent can significantly impact the regioselectivity. Aprotic polar solvents like DMF and DMSO can facilitate the formation of the N1-anion when a strong base is used, promoting N1-alkylation. In contrast, reactions in water or other protic solvents may favor different outcomes.[4] It is recommended to screen a few solvents to find the optimal one for your specific reaction.

  • Q3: Can I predict the regioselectivity based on the structure of my electrophile?

  • A3: To some extent, yes. The steric and electronic properties of the electrophile play a role. As a general guideline, sterically demanding electrophiles may favor reaction at the more accessible exocyclic amino group. Electron-withdrawing groups on the electrophile can also influence the reaction rate and selectivity.

Data Presentation: Factors Influencing Regioselectivity

The following table summarizes the key factors that control the regioselectivity of substitution on this compound.

FactorCondition Favoring N1-SubstitutionCondition Favoring N-exo-SubstitutionReference(s)
Catalyst (for N-arylation) Copper-based (e.g., CuI)Palladium-based (e.g., Pd₂(dba)₃)
Base Strong, non-nucleophilic base (e.g., NaH)Weaker base or neutral conditions
Solvent Aprotic polar (e.g., DMF, THF, DMSO)Can vary, sometimes protic solvents
Steric Hindrance Less bulky electrophileMore bulky electrophile
Temperature Often lower temperatures for kinetic controlMay be favored at higher temperatures

Experimental Protocols

Protocol 1: Regioselective Synthesis of N1-Alkyl-2-aminobenzimidazole

This protocol is designed to favor the alkylation at the endocyclic N1 position.

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes to allow for the complete formation of the N1-anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Regioselective Synthesis of N-exo-Aryl-2-aminobenzimidazole (Palladium-Catalyzed)

This protocol is adapted for the selective arylation of the exocyclic amino group.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.1 mol%), a suitable phosphine (B1218219) ligand (e.g., a biaryl phosphine ligand, 0.2 mol%), and a base such as K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography on silica gel to obtain the desired N-exo-arylated product.

Visualizations

Regioselectivity_Control cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Regioisomeric Products This compound This compound Catalyst Catalyst Base Base Solvent Solvent Sterics Steric Hindrance N1_Product N1-Substituted Catalyst->N1_Product Cu-based Nexo_Product N-exo-Substituted Catalyst->Nexo_Product Pd-based Base->N1_Product Strong Base (e.g., NaH) Base->Nexo_Product Weak Base/ Neutral Solvent->N1_Product Aprotic Polar (e.g., DMF) Sterics->Nexo_Product Bulky Electrophile

Caption: Factors influencing regioselective substitution of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine this compound and Solvent Add_Base Add Base (e.g., NaH) at 0°C Start->Add_Base Add_Electrophile Add Electrophile (e.g., Alkyl Halide) Add_Base->Add_Electrophile Stir Stir at Room Temperature Add_Electrophile->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General workflow for the regioselective N1-alkylation of this compound.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2-aminobenzimidazole (B67599), a key scaffold in numerous pharmacologically active compounds, is of paramount importance. This guide provides a comparative analysis of four prominent synthetic methods, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid in the selection of the most suitable method for a given application.

The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact. This guide will focus on a comparative analysis of the following four methods:

  • Reaction of o-phenylenediamine (B120857) with Cyanogen (B1215507) Bromide: A classic and straightforward approach.

  • Reaction of o-phenylenediamine with Cyanamide (B42294): An alternative to the use of highly toxic cyanogen bromide.

  • Cyclodesulfurization of N-(o-aminophenyl)thiourea: A two-step method involving the formation and subsequent cyclization of a thiourea (B124793) intermediate.

  • NBS/Oxone Promoted One-Pot Synthesis: A modern, efficient, and environmentally friendly one-pot cascade reaction.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the four synthesis methods, allowing for a direct comparison of their efficiency and reaction parameters.

MethodKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity
1. Cyanogen Bromide o-phenylenediamine, Cyanogen bromideAqueousRoom TemperatureNot specifiedGoodHigh
2. Cyanamide o-phenylenediamine, Cyanamide, NaOHNot specifiedNot specifiedNot specifiedNot specifiedNot specified
3. Cyclodesulfurization o-phenylenediamine, Phenyl isothiocyanate, Alkyl halideEthanol (B145695)Reflux8 hoursHighHigh
4. NBS/Oxone Promoted Cyclohexanone, Guanidine, NBS, Oxone, p-TSAAcetonitrile/WaterRoom TemperatureNot specified84-91High

Experimental Protocols

Detailed experimental protocols for each of the four key synthesis methods are provided below.

Method 1: Synthesis from o-phenylenediamine and Cyanogen Bromide

This method relies on the direct reaction of o-phenylenediamine with cyanogen bromide in an aqueous medium.

Procedure: The reaction is conducted by mixing equimolecular amounts of o-phenylenediamine and cyanogen bromide in an aqueous suspension.[1]

Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Method 2: Synthesis from o-phenylenediamine and Cyanamide

This approach offers a less hazardous alternative to the cyanogen bromide method.

Procedure: This synthesis involves the reaction of o-phenylenediamine with cyanamide. The process is noted for its simplicity and the use of sodium hydroxide (B78521) as a catalyst, which reduces cost. However, the reactant cyanamide is also toxic.[2][3]

Method 3: Cyclodesulfurization of N-(o-aminophenyl)thiourea

This two-step method involves the initial formation of a thiourea derivative, followed by cyclization.

Procedure: N-phenyl-,N'-[o-aminophenyl]-thiourea is treated with an alkyl halide to induce cyclodesulfurization. Optimal conditions for this reaction have been established using eight equivalents of the alkyl halide in ethanol as the solvent, under reflux for 8 hours.[4][5]

Method 4: NBS/Oxone Promoted One-Pot Cascade Synthesis

This modern approach provides a facile and eco-friendly route to 2-aminobenzimidazoles.

Procedure:

  • Cyclohexanone (1 mmol, 1 equivalent) is treated with p-toluenesulfonic acid (1.7 mmol) in a 100 mL round bottom flask.

  • After five minutes of magnetic stirring, a clear solution is formed.

  • N-Bromosuccinimide (NBS) (1.3 mmol), dissolved in 5 mL of acetonitrile/water (6:4 v/v), is added dropwise to the solution.

  • The resulting bright orange solution turns golden yellow after five minutes.

  • Oxone (1.3 mmol) is then added as an external oxidant, and stirring is continued at room temperature.

  • The reaction progress is monitored by TLC using a benzene (B151609) and ethyl acetate (B1210297) (3:2) solvent system.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods for this compound.

G Comparative Synthesis of this compound cluster_0 Method 1: Cyanogen Bromide cluster_1 Method 2: Cyanamide cluster_2 Method 3: Cyclodesulfurization cluster_3 Method 4: NBS/Oxone Promoted OPD1 o-phenylenediamine Mix1 Mixing OPD1->Mix1 CNBr Cyanogen Bromide CNBr->Mix1 H2O Aqueous Suspension Product1 This compound H2O->Product1 Mix1->H2O OPD2 o-phenylenediamine Reaction2 Reaction OPD2->Reaction2 Cyanamide Cyanamide Cyanamide->Reaction2 NaOH NaOH (catalyst) Product2 This compound NaOH->Product2 Reaction2->NaOH OPD3 o-phenylenediamine Step1 Thiourea Formation OPD3->Step1 PITC Phenyl isothiocyanate PITC->Step1 Thiourea N-(o-aminophenyl)thiourea Step2 Cyclodesulfurization Thiourea->Step2 AlkylHalide Alkyl Halide AlkylHalide->Step2 Product3 This compound Step1->Thiourea Step2->Product3 Cyclohexanone Cyclohexanone OnePot One-Pot Reaction Cyclohexanone->OnePot Guanidine Guanidine Guanidine->OnePot NBS_Oxone NBS/Oxone/p-TSA NBS_Oxone->OnePot Product4 This compound OnePot->Product4

Caption: Flowchart of four synthetic methods for this compound.

This comparative guide is intended to provide a valuable resource for chemists in the field, enabling informed decisions on the most appropriate synthetic strategy for their specific research and development needs. The choice of method will ultimately depend on a balance of factors including required yield and purity, available resources, safety considerations, and environmental impact.

References

Validating the Anticancer Activity of 2-Aminobenzimidazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole (B67599) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. This guide provides an objective comparison of the performance of this compound derivatives against various cancer cell lines and in comparison to established anticancer agents. The information herein is supported by experimental data to aid researchers in validating and exploring the therapeutic potential of this promising class of compounds.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives is a critical indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of cell viability, is a standard metric for this assessment. The following tables summarize the IC50 values for various this compound derivatives against several human cancer cell lines, with comparisons to standard chemotherapeutic drugs where available.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference StandardIC50 (µM)
This compound Derivatives
Benzimidazole (B57391) derivative 4 MCF-731.2 ± 4.49 (µg/mL)--
Benzimidazole derivative 2 MCF-730.29 ± 6.39 (µg/mL)--
Benzimidazole derivative 1 HCT-11628.5 ± 2.91 (µg/mL)--
Benzimidazole derivative 4 HCT-11624.08 ± 0.31 (µg/mL)--
Benzimidazole derivative 2 HCT-11616.2 ± 3.85 (µg/mL)--
N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine(8m)SW4806.77--
N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine(8m)HCT1163.33--
Benzimidazole-triazole hybrid 32 HCT-1163.87 - 8.34Doxorubicin4.17 - 5.57
Benzimidazole derivative with sulfonamide moiety 10 MCF-71.02 - 5.405-FU6.82 - 18.42
Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivative 10 A5493.31Doxorubicin5.85
Benzimidazole-based 1,3,4-oxadiazole derivative 13 A5495.30Doxorubicin5.85
Benzimidazole-based 1,3,4-oxadiazole derivative 10 MDA-MB-2311.18Doxorubicin4.76
Benzimidazole-based 1,3,4-oxadiazole derivative 13 MDA-MB-2312.90Doxorubicin4.76
Benzimidazole-hydrazone derivative 31b -0.20 (BRAF inh.)Vemurafenib0.03
Benzimidazole-triazole hybrid 32 -0.086 (EGFR inh.)Gefitinib0.052
Standard Anticancer Agents
DoxorubicinMCF-7~1.45 - 2.93--
DoxorubicinMDA-MB-231~13.6--
DoxorubicinHCT-116~4.17 - 5.57--
5-Fluorouracil (5-FU)HCT-116~103.5 - 163.7--

Mechanisms of Anticancer Activity

This compound derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways, disruption of cellular machinery, and induction of programmed cell death.

Inhibition of VEGFR-2 Signaling

Several this compound compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By blocking the phosphorylation of VEGFR-2, these compounds inhibit downstream signaling cascades, including the FAK, Src, Akt, and ERK1/2 pathways, ultimately suppressing endothelial cell proliferation, migration, and tube formation.[1]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 FAK FAK VEGFR2->FAK Src Src VEGFR2->Src Akt Akt VEGFR2->Akt ERK ERK1/2 VEGFR2->ERK VEGF VEGF-A VEGF->VEGFR2 Binds Jzu17 This compound (e.g., Jzu 17) Jzu17->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) FAK->Angiogenesis Src->Angiogenesis Akt->Angiogenesis ERK->Angiogenesis

VEGFR-2 signaling inhibition by 2-aminobenzimidazoles.

Tubulin Polymerization Inhibition

A significant mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4] These compounds can bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Compound This compound Derivative Compound->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Inhibition of tubulin polymerization and downstream effects.

Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This programmed cell death is often characterized by the activation of caspases, cleavage of poly (ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins. Some derivatives can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic proteins like Bax, leading to mitochondrial membrane depolarization and the release of cytochrome c.

Apoptosis_Induction_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound Derivative DR5 Death Receptor 5 (DR5) Compound->DR5 Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Caspase8 Caspase-8 DR5->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves Caspase37 Caspase-3, -7 Caspase8->Caspase37 Activates tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito Promotes Cyto c release Bax Bax Bcl2->Bax Inhibits Bax->Mito Promotes Cyto c release CytoC Cytochrome c Mito->CytoC Releases Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase9->Caspase37 Activates PARP PARP Caspase37->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Leads to

Apoptosis induction by this compound derivatives.

Experimental Protocols

To facilitate the replication and further investigation of the anticancer properties of this compound derivatives, detailed protocols for key in vitro assays are provided below.

Experimental Workflow: In Vitro Anticancer Assays

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, A549, HCT-116) start->cell_culture treatment Treat cells with This compound compound (various concentrations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability/IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis tubulin_assay->data_analysis end End data_analysis->end

General workflow for in vitro anticancer evaluation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound compounds and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the this compound compounds for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Cancer cell lines

  • This compound compounds

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the this compound compounds.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, typically by monitoring changes in turbidity or fluorescence.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • This compound compounds

  • Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • Temperature-controlled microplate reader (for turbidity at 340 nm or fluorescence with a reporter like DAPI)

  • 96-well plates

Procedure (Turbidity-based):

  • Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.

  • Pipette the test compounds, vehicle control, and positive control into a pre-warmed 96-well plate.

  • Initiate the reaction by adding the cold tubulin polymerization mix to each well.

  • Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the change in absorbance over time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.

References

structure-activity relationship (SAR) of 2-aminobenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzimidazole (B67599) Derivatives

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a wide array of compounds with diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Experimental data is presented to support these relationships, alongside detailed experimental protocols and visualizations of key signaling pathways.

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of crucial signaling pathways involved in tumor progression and angiogenesis.

A notable mechanism of action for some this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[1] This inhibition disrupts the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical processes in angiogenesis.[1]

Structure-Activity Relationship Summary:

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole (B57391) core and the 2-amino group.

  • Substitution on the Benzimidazole Ring: Introduction of electron-withdrawing or electron-donating groups at the 5- and 6-positions can modulate the anticancer potency. For instance, some studies have shown that specific substitutions can enhance the inhibitory activity against cancer cell lines.

  • Substitution on the 2-Amino Group: Modifications at this position are crucial for activity. Aryl or substituted aryl groups can lead to potent anticancer effects. For example, the presence of a phenyl group at the N1 position and various substituents on the 2-amino group have been explored for their cytotoxic effects.

  • Introduction of Other Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic rings, such as triazoles, have been synthesized and shown to exhibit potent anticancer activity, potentially through multi-target recognition.[2]

Quantitative Data for

Compound IDCancer Cell LineIC50 (µM)Reference
Jzu 17HUVEC~1[1]
Benzimidazole 4MCF-78.86 ± 1.10[3]
Benzimidazole 2HCT-11616.18 ± 3.85
Benzimidazole 1HCT-11628.54 ± 2.91
Compound 5gHeLa8.70
Compound 5gMCF-79.39
Compound 6fHCT-11611.72
Compound 6fMCF-714.69

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway Diagram

VEGFR2_signaling VEGFR-2 Signaling Pathway Inhibition VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Jzu17 Jzu 17 (this compound Derivative) Jzu17->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MIC_Determination Workflow for MIC Determination Start Start PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions of Test Compound in 96-well Plate PrepInoculum->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension SerialDilution->Inoculate Controls Set up Positive and Negative Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate ReadResults Visually Inspect for Bacterial Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End SAR_Antiviral SAR of this compound Derivatives (Antiviral) Core This compound Core N1_Sub N1-Substitution Core->N1_Sub C2_Sub C2-Substitution Core->C2_Sub C5C6_Sub C5/C6-Substitution Core->C5C6_Sub Ribose Ribose Moiety (Preferred for HCMV) N1_Sub->Ribose Phenyl Phenyl Group C2_Sub->Phenyl Halogen Halogen (Br > Cl) C2_Sub->Halogen Amino Amino Group (Weak Activity) C2_Sub->Amino Dichloro Dichloro Substitution C5C6_Sub->Dichloro Activity Antiviral Activity Ribose->Activity Increases Phenyl->Activity Can Increase Halogen->Activity Increases Amino->Activity Decreases Dichloro->Activity Modulates

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of 2-Aminobenzimidazole Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole (B67599) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. However, a critical challenge in the development of this compound-based therapeutics is the translation of promising in vitro potency to in vivo efficacy. This guide provides an objective comparison of the in vitro and in vivo performance of select this compound drugs, supported by experimental data, to illuminate the complexities of this transition and inform future drug design.

Antileishmanial Activity: A Case of Diminished In Vivo Efficacy

A study on this compound derivatives as antileishmanial agents highlights a common pitfall in drug development: potent in vitro activity that does not translate to a therapeutic effect in animal models. Despite achieving sub-micromolar potency against Leishmania infantum in cellular assays, lead compounds failed to demonstrate efficacy in a mouse model of visceral leishmaniasis, primarily due to poor pharmacokinetic properties.[1]

Quantitative Data Summary
CompoundIn Vitro IC50 vs. L. infantum (µM)[1]In Vivo Efficacy in Mouse Model[1]
29 4.1Lack of efficacy
39 0.5Lack of efficacy
Experimental Protocols

In Vitro Antileishmanial Assay [1]

  • Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates.

  • Infection: Macrophages are infected with L. infantum amastigotes.

  • Compound Treatment: The this compound compounds are added in serial dilutions to the infected cells.

  • Incubation: Plates are incubated for 5 days at 37°C in a 5% CO2 atmosphere.

  • Assessment: Parasite burden is determined by microscopic counting after Giemsa staining. The IC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated.

In Vivo Visceral Leishmaniasis Mouse Model [1]

  • Animal Model: BALB/c mice are used.

  • Infection: Mice are infected intravenously with luciferase-expressing L. infantum parasites.

  • Treatment: Treatment with the this compound compounds (e.g., at 25 mg/kg/day) or a reference drug (miltefosine at 40 mg/kg/day) is initiated 14 days post-infection and continues for 5 days.

  • Monitoring: Parasite load is monitored using bioluminescence imaging at the end of the treatment and after a washout period.

  • Outcome: Efficacy is determined by the reduction in parasite burden compared to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow

The antileishmanial activity of this series of 2-aminobenzimidazoles is believed to be mediated through the inhibition of the kinetochore CLK1 protein kinase in the parasite. This kinase is crucial for the proper segregation of chromosomes during cell division.

G cluster_workflow Experimental Workflow cluster_pathway Proposed Signaling Pathway vitro_start In Vitro Assay Start macrophage Harvest Mouse Peritoneal Macrophages vitro_start->macrophage infect Infect with L. infantum Amastigotes macrophage->infect treat_vitro Treat with This compound Compounds infect->treat_vitro incubate_vitro Incubate for 5 Days treat_vitro->incubate_vitro assess_vitro Assess Parasite Burden (Giemsa Staining) incubate_vitro->assess_vitro ic50 Determine IC50 assess_vitro->ic50 vivo_start In Vivo Study Start infect_vivo Infect Mice with Luciferase-expressing L. infantum vivo_start->infect_vivo treat_vivo Oral Treatment (5 days) infect_vivo->treat_vivo image_vivo Bioluminescence Imaging treat_vivo->image_vivo assess_vivo Evaluate Parasite Load Reduction image_vivo->assess_vivo outcome Efficacy Determination assess_vivo->outcome drug This compound Drug clk1 CLK1 Kinase drug->clk1 Inhibition kkt2 KKT2 clk1->kkt2 Phosphorylation death Parasite Death clk1->death assembly Kinetochore Assembly kkt2->assembly segregation Chromosome Segregation assembly->segregation segregation->death

Caption: Workflow for antileishmanial drug evaluation and its proposed mechanism of action.

Anticancer Activity: A More Complex Correlation

The relationship between in vitro and in vivo efficacy of this compound derivatives in oncology is more nuanced. While many derivatives show potent antiproliferative activity against various cancer cell lines in vitro, their in vivo outcomes can vary significantly. In some instances, the in vivo activity is more pronounced than what in vitro studies might suggest.

Quantitative Data Summary

A notable example is a ruthenium(III) complex containing a 2-aminophenyl benzimidazole (B57391) ligand. This complex demonstrated only moderate cytotoxicity in cellular assays but exhibited significant anticancer activity in a mouse model.

CompoundIn Vitro IC50 vs. MCF-7 (µM)In Vitro IC50 vs. Caco-2 (µM)In Vivo Efficacy in EAC Mouse Model
Ruthenium(III) Complex 84 230250Potent anticancer effects, including apoptosis induction and inhibition of angiogenesis.
Experimental Protocols

In Vitro Anticancer Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, Caco-2) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivative.

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated.

In Vivo Ehrlich Ascites Carcinoma (EAC) Mouse Model

  • Animal Model: Swiss albino mice are used.

  • Tumor Induction: Mice are inoculated intraperitoneally with EAC cells.

  • Treatment: After tumor development, mice are treated with the this compound compound at a specific dose.

  • Monitoring: Tumor growth, animal survival, and various biochemical and histological parameters are monitored.

  • Outcome: The anticancer effect is evaluated based on the reduction in tumor volume, increase in lifespan, and analysis of apoptotic markers.

Signaling Pathway and Experimental Workflow

Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

G cluster_workflow Experimental Workflow cluster_pathway VEGFR-2 Signaling Pathway vitro_start In Vitro Assay Start seed_cells Seed Cancer Cell Lines vitro_start->seed_cells treat_vitro Treat with This compound Derivatives seed_cells->treat_vitro incubate_vitro Incubate treat_vitro->incubate_vitro mtt_assay MTT Assay for Cell Viability incubate_vitro->mtt_assay ic50 Determine IC50 mtt_assay->ic50 vivo_start In Vivo Study Start induce_tumor Induce Tumors in Mice (e.g., EAC) vivo_start->induce_tumor treat_vivo Administer Compound induce_tumor->treat_vivo monitor_vivo Monitor Tumor Growth and Survival treat_vivo->monitor_vivo assess_vivo Biochemical and Histological Analysis monitor_vivo->assess_vivo outcome Efficacy Determination assess_vivo->outcome drug This compound Drug vegfr2 VEGFR-2 drug->vegfr2 Inhibition vegf VEGF vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k raf Raf plc->raf akt Akt pi3k->akt mek MEK raf->mek proliferation Cell Proliferation & Survival akt->proliferation erk ERK mek->erk erk->proliferation angiogenesis Angiogenesis proliferation->angiogenesis tumor_growth Tumor Growth angiogenesis->tumor_growth

Caption: Workflow for anticancer drug evaluation and the targeted VEGFR-2 signaling pathway.

Conclusion

The comparison of in vitro and in vivo efficacy for this compound drugs underscores the multifaceted nature of drug development. While in vitro assays are indispensable for initial screening and mechanism of action studies, they do not fully recapitulate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining the ultimate therapeutic success of a compound. The cases presented here illustrate that a potent in vitro profile is not always predictive of in vivo success, and conversely, moderate in vitro activity may sometimes translate to significant in vivo efficacy. Therefore, a holistic approach that integrates both in vitro and in vivo studies early in the drug discovery process is crucial for the successful development of novel this compound-based therapeutics.

References

A Comparative Guide to the Corrosion Inhibition Efficiency of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole (B57391) and its derivatives have emerged as a promising class of organic corrosion inhibitors, primarily owing to their unique molecular structure. The presence of a benzene (B151609) ring fused to an imidazole (B134444) ring, containing nitrogen heteroatoms with lone pairs of electrons and delocalized π-electrons, facilitates strong adsorption onto metal surfaces. This adsorption forms a protective barrier, mitigating the corrosive effects of aggressive environments. This guide provides an objective comparison of the corrosion inhibition performance of several benzimidazole derivatives, supported by experimental data from recent literature.

Quantitative Comparison of Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiencies of various benzimidazole derivatives under different experimental conditions. The data is compiled from studies employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods.

Benzimidazole DerivativeMetalCorrosive MediumInhibitor Conc.TemperatureExperimental MethodInhibition Efficiency (%)Reference
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 Steel1 M HCl3 mM298 KWeight Loss87.09[1]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 Steel1 M HCl3 mM298 KWeight Loss85.06[1]
2-styryl-1H-benzo[d]imidazoleCarbon Steel15% HCl200 mg L⁻¹Not SpecifiedPotentiodynamic Polarization93.75[2]
1-Benzyl-2-phenyl-1H-benzimidazole (BI)Carbon Steel1 M HCl1 mM298 KPotentiodynamic Polarization94.2[3]
1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole (NNBI)Carbon Steel1 M HCl1 mM298 KPotentiodynamic Polarization86.5[3]
2-mercaptobenzimidazole (MBI)Mild Steel1 M HCl5 mM298 KElectrochemical Impedance Spectroscopy91.3
2-thiobenzylbenzimidazole (TBBI)Mild Steel1 M HCl5 mM298 KElectrochemical Impedance Spectroscopy94.6
1-butyl-2-thiobenzylbenzimidazole (BTBBI)Mild Steel1 M HCl5 mM298 KElectrochemical Impedance Spectroscopy97.8

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.

Procedure:

  • Specimen Preparation: Metal specimens (coupons) of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately measured and recorded.

  • Immersion: The prepared coupons are suspended in the corrosive solution, both with and without the benzimidazole inhibitor, for a predetermined period at a constant temperature.

  • Cleaning: After the immersion period, the coupons are retrieved, and the corrosion products are removed by immersing them in a cleaning solution (e.g., a solution containing hydrochloric acid and a pickling inhibitor) followed by scrubbing with a soft brush.

  • Final Weighing: The cleaned and dried coupons are re-weighed to determine the final weight.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula:

    IE% = [(W₀ - W₁) / W₀] x 100

    Where:

    • W₀ is the weight loss of the metal in the uninhibited solution.

    • W₁ is the weight loss of the metal in the inhibited solution.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides information about the kinetics of anodic and cathodic reactions, corrosion potential (Ecorr), and corrosion current density (icorr).

Procedure:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) electrode as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) to allow the open-circuit potential (OCP) to stabilize, typically for about 30-60 minutes.

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to Ecorr to a potential anodic to Ecorr at a slow, constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (a plot of log(current density) vs. potential) is analyzed. The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to the corrosion potential (Ecorr).

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated as follows:

    IE% = [(i₀ - i₁) / i₀] x 100

    Where:

    • i₀ is the corrosion current density in the absence of the inhibitor.

    • i₁ is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.

  • Impedance Measurement: A small amplitude AC voltage (typically 5-10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz). The resulting AC current and phase shift are measured.

  • Data Presentation and Analysis: The impedance data is commonly presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated from the charge transfer resistance values:

    IE% = [(Rct₁ - Rct₀) / Rct₁] x 100

    Where:

    • Rct₁ is the charge transfer resistance in the presence of the inhibitor.

    • Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the corrosion inhibition efficiency of benzimidazole derivatives.

experimental_workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion inhibitor_synthesis Synthesize Benzimidazole Derivatives solution_prep Prepare Corrosive and Inhibitor Solutions inhibitor_synthesis->solution_prep metal_prep Prepare Metal Coupons/Electrodes weight_loss Weight Loss Measurements metal_prep->weight_loss pdp Potentiodynamic Polarization metal_prep->pdp eis Electrochemical Impedance Spectroscopy metal_prep->eis solution_prep->weight_loss solution_prep->pdp solution_prep->eis data_processing Calculate Inhibition Efficiency weight_loss->data_processing pdp->data_processing eis->data_processing comparison Compare Efficiency of Derivatives data_processing->comparison surface_analysis Surface Characterization (e.g., SEM, AFM) mechanism Elucidate Inhibition Mechanism surface_analysis->mechanism mechanism->comparison

General workflow for evaluating benzimidazole corrosion inhibitors.

References

Comparative Analysis of 2-Aminobenzimidazole-Based Inhibitors: A Guide to Cross-Reactivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole (B67599) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein classes. Understanding the cross-reactivity profile of these inhibitors is paramount for elucidating their mechanism of action, predicting potential off-target effects, and guiding the development of more selective therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors targeting key protein families, supported by experimental data and detailed methodologies.

Cross-Reactivity Data of this compound-Based Inhibitors

The following tables summarize the inhibitory activity (IC50) of various this compound-based compounds against their primary targets and a panel of off-target proteins. This data is essential for comparing the selectivity profiles of these inhibitors.

p38α MAP Kinase Inhibitors

A series of this compound derivatives have been developed as potent and highly selective inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[1]

CompoundPrimary TargetPrimary Target IC50 (nM)Off-TargetOff-Target IC50 (nM)Fold SelectivityReference
Compound 18 p38α1 (binding)Lck>10,000>10,000[1]
7 (cell-based)
Aurora Kinase Inhibitors

The this compound scaffold has been utilized as a bioisostere for the biaryl urea (B33335) moiety found in known Aurora kinase inhibitors, leading to compounds with comparable potency and improved solubility.[2]

CompoundPrimary TargetPrimary Target IC50 (nM)Off-TargetOff-Target IC50 (nM)Fold SelectivityReference
Compound 6m Aurora A29Aurora B64~2.2[2]
TrkA>10,000>345[2]
Abl>10,000>345
Casein Kinase 1 Delta (CK1δ) Inhibitors

Researchers have designed and synthesized 2-amidobenzimidazole derivatives as inhibitors of CK1δ, a serine-threonine kinase implicated in various cellular processes.

CompoundPrimary TargetPrimary Target IC50 (nM)Off-TargetOff-Target IC50 (nM)Fold SelectivityReference
Compound 23 CK1δ98.6CK1εNot specifiedNot specified

Note: While the study highlighted good selectivity against the CK1ε isoform, specific quantitative data was not provided in the primary text.

TRPC4 and TRPC5 Channel Inhibitors

This compound derivatives have been identified as inhibitors of Transient Receptor Potential Canonical (TRPC) channels 4 and 5, which are involved in calcium signaling.

CompoundPrimary TargetPrimary Target IC50 (µM)Off-TargetOff-Target IC50 (µM)Fold SelectivityReference
M084 TRPC4/TRPC5~1-2TRPC3Weak inhibitionNot specified
TRPC6Very weak inhibitionNot specified
TRPA1, TRPM8, TRPV1, TRPV3No effect at 22 µM>11-22
AC1903 TRPC5~10-30TRPC3, TRPC4, TRPC6, TRPV41.8 - 18Non-selective

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by this compound inhibitors and a general workflow for assessing their cross-reactivity.

p38_MAPK_pathway Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_alpha p38α MKK3/6->p38_alpha MK2/3 MK2/3 p38_alpha->MK2/3 Inflammatory Response Inflammatory Response MK2/3->Inflammatory Response 2-aminobenzimidazole_inhibitor This compound Inhibitor 2-aminobenzimidazole_inhibitor->p38_alpha

Caption: Simplified p38 MAP Kinase signaling pathway and the inhibitory action of this compound-based compounds.

aurora_kinase_pathway G2/M Phase G2/M Phase Aurora A/B Aurora A/B G2/M Phase->Aurora A/B Centrosome Separation Centrosome Separation Aurora A/B->Centrosome Separation Chromosome Condensation Chromosome Condensation Aurora A/B->Chromosome Condensation Spindle Assembly Spindle Assembly Aurora A/B->Spindle Assembly Cytokinesis Cytokinesis Aurora A/B->Cytokinesis Mitotic Progression Mitotic Progression Cytokinesis->Mitotic Progression 2-aminobenzimidazole_inhibitor This compound Inhibitor 2-aminobenzimidazole_inhibitor->Aurora A/B

Caption: Role of Aurora kinases in mitosis and their inhibition by this compound derivatives.

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity) Primary_Assay Primary Target Assay (e.g., Kinase-Glo, LanthaScreen) Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Selectivity_Panel Broad Selectivity Panel (e.g., KinomeScan, Ion Channel Panel) Hit_Identification->Selectivity_Panel Cellular_Assays Cell-Based Assays (e.g., Reporter Gene, CETSA) Hit_Identification->Cellular_Assays Data_Analysis Data Analysis (IC50 Determination, Selectivity Profiling) Selectivity_Panel->Data_Analysis Cellular_Assays->Data_Analysis

Caption: General experimental workflow for determining the cross-reactivity of this compound-based inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for key experiments cited in the analysis of this compound-based inhibitors.

Biochemical Kinase Assays

1. Kinase-Glo® Luminescent Kinase Assay

  • Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction. A proprietary thermostable luciferase uses the remaining ATP to generate a luminescent signal, which is inversely proportional to kinase activity.

  • Protocol:

    • Kinase Reaction: Set up the kinase reaction in a 96-well or 384-well plate containing the kinase, substrate, ATP, and the test compound (this compound inhibitor) at various concentrations. Incubate at room temperature for the desired period (e.g., 60 minutes).

    • Reagent Addition: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.

    • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

2. LanthaScreen® Eu Kinase Binding Assay

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site. It relies on the displacement of an Alexa Fluor® 647-labeled tracer from the kinase by the test compound.

  • Protocol:

    • Reagent Preparation: Prepare solutions of the test compound, a mixture of the tagged kinase and a europium-labeled anti-tag antibody, and the fluorescently labeled tracer at 3-4 times the final desired concentration.

    • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • Data Analysis: Calculate the emission ratio and determine the IC50 values from the dose-response curves.

Cell-Based Assays

1. NF-κB Reporter Gene Assay (for NOD1 Inhibitors)

  • Principle: This assay measures the activity of the NF-κB signaling pathway. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the pathway leads to luciferase expression, which can be quantified.

  • Protocol:

    • Cell Culture and Transfection: Plate cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with a NOD1 expression plasmid and the NF-κB luciferase reporter plasmid.

    • Compound Treatment: After 24 hours, treat the cells with the this compound-based NOD1 inhibitor at various concentrations.

    • Stimulation: Stimulate the cells with a NOD1 agonist (e.g., a bacterial peptidoglycan component) to activate the NF-κB pathway.

    • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

    • Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and calculate the percentage of inhibition to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

  • Protocol:

    • Cell Treatment: Treat intact cells with the test compound or vehicle control.

    • Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using methods like Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Ion Channel Assays

1. Fluorescence-Based Membrane Potential and Calcium Assays (for TRPC Channel Inhibitors)

  • Principle: These assays use fluorescent dyes to measure changes in membrane potential or intracellular calcium concentration that occur upon ion channel activation.

  • Protocol:

    • Cell Loading: Load cells expressing the target TRPC channel with a membrane potential-sensitive dye or a calcium-sensitive dye.

    • Compound Incubation: Incubate the cells with the this compound-based inhibitor at various concentrations.

    • Channel Activation: Activate the TRPC channels using a specific agonist.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Quantify the inhibitory effect of the compound on the agonist-induced fluorescence change to determine the IC50 value.

This guide provides a foundational overview of the cross-reactivity of this compound-based inhibitors. For in-depth analysis, it is recommended to consult the full-text research articles cited. The provided protocols offer a starting point for designing and executing experiments to further characterize the selectivity of these and other small molecule inhibitors.

References

Unlocking Potential: A Comparative Guide to Computational Docking of 2-Aminobenzimidazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational docking studies of 2-aminobenzimidazole (B67599) derivatives reveals their significant potential across a spectrum of therapeutic areas. This guide provides a comparative analysis of their binding affinities against various biological targets, details the methodologies employed in these in silico studies, and offers insights for researchers, scientists, and drug development professionals.

The versatile this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Computational docking studies play a pivotal role in elucidating the binding modes and predicting the affinities of these ligands with their target proteins, thereby accelerating the drug discovery process. This guide synthesizes data from multiple studies to offer a comparative overview of the docking performance of various this compound derivatives.

Comparative Binding Affinities: A Tabular Overview

The following tables summarize the quantitative data from various computational docking studies, showcasing the binding affinities of this compound ligands against different protein targets. Binding affinity, typically represented as a negative score in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a stronger bond.

Table 1: Anticancer Activity
CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
2aLung Cancer Protein (1M17)-6.6[1]
2aColon Cancer Antigen (2HQ6)-6.6[1]
Compound 7Mtb KasA (6P9K)-7.368[2]
Compound 8Mtb KasA (6P9K)-7.173[2]
Keto-benzimidazole (7c)EGFRwt-8.1[3]
Keto-benzimidazole (11c)EGFRwt-7.8
Keto-benzimidazole (7d)T790M mutant-8.3
Keto-benzimidazole (1c)T790M mutant-8.4
Cu(L1Br) ComplexMMP-9Lower binding energy than ligand
Table 2: Anti-Alzheimer's Activity
CompoundTarget ProteinDocking Score (kcal/mol)Reference
2eAcetylcholinesterase-10.5
2aAcetylcholinesterase-10.4
2dAcetylcholinesterase-10.3
Table 3: Antimicrobial Activity
CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Sa4DNA gyrase B (4KFG)-8.0
Sa10DNA gyrase B (4KFG)-8.2
Sb16Cytochrome P450 (3MDV)-11.9
Sb4Cytochrome P450 (3MDV)-11.7
Sb15Cytochrome P450 (3MDV)-11.5
Table 4: Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)Reference
Analog 2α-amylase1.10 ± 0.10
Analog 2α-glucosidase2.10 ± 0.10
Analog 1α-glucosidase4.6 ± 0.1
Analog 3α-glucosidase2.6 ± 0.1
Analog 14α-glucosidase9.30 ± 0.4

Methodologies: A Look into the Experimental Protocols

The accuracy and reliability of computational docking studies are heavily dependent on the methodologies employed. The following sections detail the typical experimental workflows and software used in the analysis of this compound ligands.

General Computational Docking Workflow

A standard computational docking study involves several key steps, from the preparation of the protein and ligand to the analysis of the docking results.

Computational Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Docking Algorithm Docking Algorithm Ligand Preparation->Docking Algorithm Grid Box Generation->Docking Algorithm Pose Selection Pose Selection Docking Algorithm->Pose Selection Interaction Analysis Interaction Analysis Pose Selection->Interaction Analysis

A typical workflow for computational docking studies.
Protein and Ligand Preparation

Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The preparation process involves removing water molecules, adding polar hydrogens, and assigning charges (e.g., Kollman and Gasteiger charges).

Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemSketch and then converted to 3D structures. Energy minimization and optimization of the ligand structures are crucial for accurate docking.

Docking Software and Analysis

A variety of software packages are utilized for molecular docking simulations. AutoDock Vina is a popular choice for its accuracy and speed. Other tools mentioned in the literature include UCSF Chimera and Discovery Studio Visualizer for interaction analysis.

The analysis of docking results involves evaluating the binding energy scores and visualizing the interactions between the ligand and the protein's active site. Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified to understand the binding mode.

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives are often achieved by modulating specific signaling pathways. For instance, their anticancer activity can be attributed to the inhibition of key enzymes like EGFR, which is involved in cell proliferation and survival pathways.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Ligand This compound Ligand Ligand->Inhibition

Inhibition of the EGFR signaling pathway by this compound ligands.

Conclusion

Computational docking studies have consistently highlighted the promise of this compound derivatives as potent ligands for a variety of biological targets. The comparative data presented in this guide underscores their potential in the development of novel therapeutics for cancer, Alzheimer's disease, and microbial infections. The detailed methodologies provide a framework for future in silico research, enabling scientists to build upon existing knowledge and design more effective and specific drug candidates. The continued application of these computational techniques will undoubtedly pave the way for the translation of these promising compounds from the computer screen to the clinic.

References

Evaluating 2-Aminobenzimidazole Adjuvants for Gram-Negative Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a critical challenge to global health. One promising strategy to combat this threat is the use of adjuvants, compounds that can restore or enhance the efficacy of existing antibiotics. Among these, 2-aminobenzimidazole (B67599) (2-ABI) derivatives have emerged as a compelling class of molecules capable of potentiating Gram-positive selective antibiotics against challenging Gram-negative pathogens. This guide provides an objective comparison of 2-ABI adjuvants with other alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Performance of this compound Adjuvants: A Quantitative Comparison

2-ABI adjuvants have demonstrated significant potentiation of antibiotics, particularly macrolides, against key Gram-negative bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The primary metric for evaluating this potentiation is the fold reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the adjuvant compared to the antibiotic alone.

Adjuvant ClassAdjuvant ExampleAntibioticTarget OrganismAdjuvant Concentration (µM)MIC Fold ReductionReference
This compound (2-ABI) Lead 2-ABI CompoundClarithromycinKlebsiella pneumoniae 214630256
This compound (2-ABI) Compound 39ClarithromycinAcinetobacter baumannii 5075516
2-Aminoimidazole (2-AI) Dimer Lead Dimeric 2-AIClarithromycinAcinetobacter baumannii 50751.516
2-Aminoimidazole (2-AI) Aryl Lead Aryl 2-AIClarithromycinAcinetobacter baumannii 50757.5>16
Polymyxin (B74138) B Nonapeptide (PMBN) PMBNNovobiocinEscherichia coli3 µg/mL>100
Efflux Pump Inhibitor (EPI) Phenylalanine-arginine β-naphthylamide (PAβN)LevofloxacinPseudomonas aeruginosa (overexpressing MexAB-OprM)20 µg/mL16

Mechanism of Action: Targeting the Outer Membrane

The primary mechanism by which 2-ABI adjuvants appear to function is by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to antibiotics that would otherwise be excluded.

Interaction with Lipopolysaccharide (LPS) in Klebsiella pneumoniae

Preliminary studies suggest that 2-ABI compounds directly bind to the lipopolysaccharide (LPS) layer of K. pneumoniae. This interaction is believed to disrupt the integrity of the outer membrane, facilitating the entry of antibiotics.

LPS_Interaction cluster_OM Klebsiella pneumoniae Outer Membrane LPS Lipopolysaccharide (LPS) Disruption Outer Membrane Disruption LPS->Disruption 2-ABI This compound 2-ABI->LPS Binds to Antibiotic Macrolide Antibiotic Influx Increased Antibiotic Influx Target Ribosome Disruption->Influx Influx->Target Inhibits Protein Synthesis

Caption: Proposed mechanism of 2-ABI action in K. pneumoniae.
Modulation of Lipooligosaccharide (LOS) Biosynthesis in Acinetobacter baumannii

In A. baumannii, evidence points towards 2-ABI adjuvants modulating the biosynthesis, assembly, or transport of lipooligosaccharide (LOS), a key component of the outer membrane in this pathogen. This interference is hypothesized to create defects in the outer membrane, leading to increased antibiotic susceptibility.

LOS_Modulation 2-ABI This compound LOS_Pathway LOS Biosynthesis, Assembly, or Transport 2-ABI->LOS_Pathway Inhibits/Modulates Defective_LOS Defective LOS LOS_Pathway->Defective_LOS OM_Permeability Increased Outer Membrane Permeability Defective_LOS->OM_Permeability Antibiotic_Influx Antibiotic Influx OM_Permeability->Antibiotic_Influx

Caption: Hypothesized effect of 2-ABIs on LOS in A. baumannii.

Experimental Protocols

To facilitate the evaluation and comparison of 2-ABI adjuvants, this section provides detailed methodologies for key experiments.

Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Workflow:

Checkerboard_Workflow A Prepare serial dilutions of Antibiotic A (horizontal) and Adjuvant B (vertical) in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Determine the MIC of each agent alone and in combination C->D E Calculate the Fractional Inhibitory Concentration (FIC) Index D->E F Interpret the results: Synergy (FIC ≤ 0.5) Additive/Indifference (0.5 < FIC ≤ 4) Antagonism (FIC > 4) E->F

Caption: Workflow of the checkerboard assay.

Protocol:

  • Preparation of Reagents: Prepare stock solutions of the antibiotic and the 2-ABI adjuvant in an appropriate solvent. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic along the x-axis and the 2-ABI adjuvant along the y-axis.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of the antibiotic alone, the adjuvant alone, and the combination in each well. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Protocol:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Cell Suspension: Wash and resuspend the bacterial pellet in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • Assay: In a black 96-well plate, add the bacterial suspension, NPN solution (final concentration 10 µM), and varying concentrations of the 2-ABI adjuvant.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm using a microplate reader.

  • Data Analysis: An increase in fluorescence intensity compared to the control (bacteria and NPN without adjuvant) indicates outer membrane permeabilization.

Lipopolysaccharide (LPS) Binding Assay (Competitive ELISA)

This assay can be used to determine if a 2-ABI compound binds to LPS.

Protocol:

  • Plate Coating: Coat a high-binding 96-well plate with LPS from the target Gram-negative bacterium and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Competition: In a separate plate, pre-incubate a known LPS-binding agent (e.g., a labeled antibody or polymyxin B) with varying concentrations of the 2-ABI adjuvant.

  • Incubation: Transfer the pre-incubated mixtures to the LPS-coated plate and incubate.

  • Detection: Wash the plate and add a substrate for the labeled LPS-binding agent. Measure the resulting signal (e.g., absorbance or fluorescence).

  • Data Analysis: A decrease in signal with increasing concentrations of the 2-ABI adjuvant indicates competitive binding to LPS.

Conclusion

This compound adjuvants represent a promising avenue for revitalizing our antibiotic arsenal (B13267) against Gram-negative pathogens. Their ability to significantly potentiate existing antibiotics, coupled with a mechanism of action that targets the formidable outer membrane, makes them a high-priority area for further research and development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel adjuvant candidates. As our understanding of the specific molecular interactions and pathways involved deepens, so too will our ability to design and optimize the next generation of antibiotic adjuvants.

Safety Operating Guide

Personal protective equipment for handling 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Aminobenzimidazole (CAS No. 934-32-7), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Compound Overview: this compound is a heterocyclic aromatic compound utilized in various life science research applications.[1] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.

Protection Type Specification Standard Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)EN 374Provides a barrier against skin contact and irritation.[5] Regularly inspect gloves for any signs of degradation or punctures before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.OSHA 29 CFR 1910.133 / European Standard EN166Protects eyes from dust particles and accidental splashes, preventing serious eye irritation.
Respiratory Protection NIOSH-approved N95 dust mask or higher.NIOSH / EN 149Necessary when handling the powder, especially outside of a chemical fume hood, to prevent inhalation and respiratory irritation.
Body Protection Laboratory coat (flame-retardant recommended).---Prevents contamination of personal clothing. It should be fully buttoned.
Foot Protection Closed-toed shoes.---Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • PPE Inspection: Before beginning any work, thoroughly inspect all PPE for integrity.

2. Handling the Chemical:

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust. Use appropriate tools, such as a spatula, to handle the powder and avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.

3. Emergency Procedures:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a poison center or doctor.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, disposable lab coats) in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Chemically contaminated sharps (e.g., needles, broken glass) must be collected in a puncture-proof, labeled sharps container.

2. Disposal Procedure:

  • Dispose of all waste in accordance with local, regional, and national hazardous waste regulations. Do not dispose of this compound down the drain or with household garbage.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_disposal Disposal cluster_emergency Emergency Response prep1 Work in Fume Hood prep2 Inspect & Don PPE prep1->prep2 handling1 Weigh & Transfer Solid prep2->handling1 handling2 Prepare Solution handling1->handling2 emergency Follow First-Aid Protocols (Eye, Skin, Inhalation, Ingestion) handling1->emergency handling3 Keep Container Sealed handling2->handling3 handling2->emergency disp1 Segregate Waste (Solid, Liquid, Sharps) handling3->disp1 handling3->emergency disp2 Label Waste Containers disp1->disp2 disp3 Dispose via Approved Channels disp2->disp3

References

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